all-trans-Fucoxanthin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+ | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-BWRPRJLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)CC12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3351-86-8 | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Fucoxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Molecular Mechanism of Action of All-Trans-Fucoxanthin in Adipogenesis: A Technical Guide
Executive Summary
All-trans-Fucoxanthin (FX) is a marine xanthophyll carotenoid with a distinct allenic bond structure that confers unique metabolic regulatory properties. Unlike many anti-obesity agents that primarily target satiety, FX functions through a dual-modulatory mechanism targeting the adipocyte lifecycle:
-
Anti-Adipogenic: Inhibition of adipocyte maturation during the intermediate and late stages of differentiation via the AMPK-PPAR
axis . -
Thermogenic (Browning): Induction of mitochondrial uncoupling in White Adipose Tissue (WAT) via the PGC-1
-UCP1 axis , effectively reprogramming energy-storing white adipocytes into energy-dissipating beige/brite adipocytes.
This guide provides a granular analysis of these signaling architectures, supported by validated experimental protocols for researchers in metabolic drug discovery.
Molecular Targets & Signaling Architecture
The Anti-Adipogenic Axis: AMPK-Mediated Inhibition
Fucoxanthin acts as a prodrug; it is deacetylated in the intestinal lumen to Fucoxanthinol (FXOH) , which is the active metabolite in adipocytes. FXOH exhibits higher potency than the parent compound in downregulating adipogenic transcription factors.
-
Primary Sensor: AMP-activated protein kinase (AMPK) . FXOH induces the phosphorylation of AMPK (Thr172).
-
Downstream Cascade:
-
ACC Inhibition: Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC), rendering it inactive. This halts the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in fatty acid synthesis.
-
Transcriptional Suppression: AMPK activation suppresses the expression of PPAR
(Peroxisome Proliferator-Activated Receptor gamma) and C/EBP (CCAAT/Enhancer-Binding Protein alpha). -
Biphasic Modulation: Research indicates a temporal sensitivity. While FX may transiently promote early clonal expansion (Days 0-2), it significantly suppresses the critical intermediate (Days 2-4) and late (Days 4-8) stages of terminal differentiation.
-
The Thermogenic Axis: WAT Browning
The most distinct property of FX is the induction of Uncoupling Protein 1 (UCP1) in white adipocytes, a protein typically restricted to Brown Adipose Tissue (BAT).
-
Transcriptional Regulator: PGC-1
(PPAR Coactivator-1 ). FX upregulation of PGC-1 drives mitochondrial biogenesis. -
Mitochondrial Uncoupling: PGC-1
co-activates PPAR (in a non-adipogenic context) to bind the UCP1 promoter. UCP1 dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat rather than ATP. -
Adrenergic Sensitivity: FX has been observed to upregulate the
3-adrenergic receptor (Adrb3) , enhancing the tissue's sensitivity to sympathetic lipolytic signals.
Signaling Pathway Visualization
Caption: Dual mechanism of Fucoxanthin: AMPK-mediated suppression of adipogenesis and PGC-1
Experimental Validation Framework
To validate these mechanisms, a robust differentiation protocol using 3T3-L1 preadipocytes is required. Causal links must be established by using specific inhibitors (e.g., Compound C for AMPK) alongside Fucoxanthin treatment.
3T3-L1 Differentiation & Treatment Protocol[1][2][3][4][5]
Reagents:
-
Basal Medium: DMEM + 10% FBS + 1% Pen/Strep.
-
MDI Cocktail (Differentiation): 0.5 mM IBMX, 1
M Dexamethasone, 10 g/mL Insulin. -
Maintenance Medium: DMEM + 10
g/mL Insulin. -
Treatment: Fucoxanthin (dissolved in DMSO, final conc. 5–15
M). Note: Fucoxanthinol (0.1–5 M) is preferred for direct in vitro potency.
Workflow Timeline:
| Day | Stage | Protocol Step | Fucoxanthin Action |
| -2 | Confluence | Seed cells; grow to 100% confluence. Hold for 48h (Growth Arrest). | N/A |
| 0 | Induction | Change to MDI Cocktail . Add FX/FXOH now for "Early" treatment. | Potential transient induction of clonal expansion. |
| 2 | Clonal Exp. | Change to Maintenance Medium (Insulin only). CRITICAL: Add FX/FXOH now for "Inter/Late" inhibition. | Primary Window: Inhibition of PPAR |
| 4 | Maturation | Refresh Maintenance Medium + FX/FXOH. | Suppression of lipid droplet coalescence. |
| 8 | Terminal | Harvest for analysis. | Assess UCP1 protein (Western) and Lipid content (Oil Red O). |
Quantitative Readouts & Expected Data
| Assay | Target | Expected Outcome (FX Treatment) | Mechanistic Implication |
| Oil Red O | Lipid Droplets | 40–60% reduction in OD | Blockade of terminal differentiation. |
| Western Blot | p-AMPK (Thr172) | >2-fold increase | Activation of energy-sensing pathway. |
| Western Blot | PPAR | Significant downregulation | Transcriptional suppression of adipogenesis. |
| qPCR | UCP1 mRNA | >5-fold induction (in WAT models) | Reprogramming to beige phenotype. |
| Seahorse | OCR (Resp.) | Increased basal & maximal respiration | Functional mitochondrial uncoupling. |
Experimental Workflow Diagram
Caption: Temporal workflow for evaluating Fucoxanthin efficacy in 3T3-L1 adipocytes.
References
-
Maeda, H., et al. (2005). Fucoxanthin from edible seaweed, Undaria pinnatifida, shows antiobesity effect through UCP1 expression in white adipose tissues.[1] Biochemical and Biophysical Research Communications.
-
Maeda, H., et al. (2006). Fucoxanthin and its metabolite, fucoxanthinol, suppress adipocyte differentiation in 3T3-L1 cells.[2][1][3] International Journal of Molecular Medicine.[2][3]
-
Kang, S.I., et al. (2011). Fucoxanthin exerts differing effects on 3T3-L1 cells according to differentiation stage and inhibits glucose uptake in mature adipocytes.[4][5] Biochemical and Biophysical Research Communications.
-
Zhang, Y., et al. (2018). Fucoxanthin: A Promising Medicinal Ingredient for Treating Obesity and Diabetes. Evidence-Based Complementary and Alternative Medicine.
-
Gammone, M.A., & D'Orazio, N. (2015). Anti-obesity activity of the marine carotenoid fucoxanthin. Marine Drugs.[6]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Fucoxanthin and its metabolite, fucoxanthinol, suppress adipocyte differentiation in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fucoxanthin and its Metabolite Fucoxanthinol Do Not Induce Browning in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucoxanthin exerts differing effects on 3T3-L1 cells according to differentiation stage and inhibits glucose uptake in mature adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Metabolic Conversion of All-Trans-Fucoxanthin to Fucoxanthinol In Vivo: A Technical Guide
Executive Summary
The therapeutic potential of Fucoxanthin (Fx) —a marine carotenoid abundant in Undaria pinnatifida and Phaeodactylum tricornutum—is strictly governed by its metabolic fate. Unlike other carotenoids, Fx is rarely absorbed intact. Upon oral administration, it undergoes rapid, obligate hydrolysis in the gastrointestinal lumen to form Fucoxanthinol (FxOH) .[1]
This guide details the mechanistic conversion of Fx to FxOH, the pharmacokinetics governing its bioavailability, and the validated experimental protocols required to quantify these metabolites in biological matrices. It is designed to move beyond basic literature review into actionable, reproducible science.
Mechanistic Pathway: The Hydrolysis Event
The primary metabolic hurdle for Fucoxanthin is the deacetylation of the 3'-acetyl group. This reaction is not hepatic but occurs primarily in the intestinal lumen and mucosal cells.
Enzymatic Drivers
The conversion is catalyzed by nonspecific lipases and cholesterol esterases secreted by the pancreas.
-
Reaction Type: Hydrolysis (Deacetylation).
-
Substrate: All-trans-Fucoxanthin.
-
Enzymes: Pancreatic Lipase (PL), Cholesterol Esterase (CE).
-
Product: Fucoxanthinol (FxOH) + Acetate.
The Pathway Diagram
The following diagram illustrates the metabolic cascade from ingestion to hepatic processing.[1]
Figure 1: Metabolic trajectory of Fucoxanthin. The critical deacetylation step occurs prior to systemic circulation, rendering FxOH the primary circulating species.
Pharmacokinetics & Bioavailability[2][3][4][5][6][7][8][9][10]
Understanding the kinetics is crucial for dosing strategies. Fx is undetectable in plasma in most models because the hydrolysis rate (
Comparative Pharmacokinetics (Mouse vs. Human)
| Parameter | Mouse Model (ICR/BALB/c) | Human Subjects | Significance |
| Primary Analyte | Fucoxanthinol (FxOH) | Fucoxanthinol (FxOH) | Fx is a pro-drug; FxOH is the active agent. |
| Tmax | 1.0 – 4.0 hours | 4.0 hours | Rapid absorption post-hydrolysis. |
| Half-life (t1/2) | ~4.5 hours | ~7.0 hours | Longer residency in humans suggests sustained bioactivity. |
| Tissue Accumulation | Adipose (as Amx A) | Not fully characterized | Lipophilicity drives tissue partitioning. |
| Bioavailability | Lower | Higher | Human esterases may be more efficient at Fx conversion. |
Key Insight: In drug development, dosing must be calculated based on FxOH exposure, not Fx concentration.
Validated Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating internal standards and specific extraction chemistries.
Protocol A: In Vivo Plasma Extraction & Analysis
Objective: Quantify FxOH in rodent plasma following oral gavage of Fx.
1. Sample Collection
-
Collect blood into heparinized tubes.
-
Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
-
Critical: Store plasma at -80°C immediately. FxOH is light and heat sensitive.
2. Extraction Methodology (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma to a 1.5 mL amber microcentrifuge tube.
-
Internal Standard (IS): Spike with 10 µL of Hydroxyprogesterone caproate (1 µg/mL in methanol).
-
Why: Corrects for extraction loss and ionization suppression.
-
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% BHT (Butylated Hydroxytoluene).
-
Why: BHT prevents oxidative degradation of the polyene chain during processing.
-
-
Vortex: Mix vigorously for 60 seconds.
-
Centrifugation: Spin at 12,000 × g for 10 min at 4°C .
-
Filtration: Transfer supernatant to an amber HPLC vial through a 0.22 µm PTFE filter .
3. LC-MS/MS Analytical Conditions
-
System: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Agilent 6400).
-
Column: Reverse-phase C18 (e.g., Agilent ZORBAX SB-C18, 2.1 × 100 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5][2][3]
-
Gradient: 80% B to 100% B over 5 minutes; hold 2 min.
MRM Transitions (Positive Ion Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Fucoxanthin | 659.3 | 109.0 | 30 |
| Fucoxanthinol | 617.2 | 109.0 | 28 |
| IS (Hydroxyprogesterone) | 429.4 | 313.2 | 25 |
Protocol B: In Vitro Simulated Digestion Assay
Objective: Verify the enzymatic conversion efficiency of a new Fx formulation (e.g., nano-emulsion).
-
Preparation: Mix Fx formulation with simulated gastric fluid (SGF, pH 1.2) for 1 hour at 37°C.
-
Intestinal Phase: Adjust pH to 7.0 with NaHCO₃.
-
Enzyme Addition: Add Porcine Pancreatin (containing lipase and esterase) and Bile Salts .
-
Incubation: Shake at 37°C for 2 hours.
-
Extraction: Extract digesta with Hexane:Ethanol (1:1).
-
Analysis: Quantify the ratio of Fx to FxOH using HPLC-DAD (450 nm) or LC-MS.
Workflow Visualization
The following diagram outlines the critical control points in the bioanalytical workflow.
Figure 2: Step-by-step bioanalytical workflow for extracting and quantifying Fucoxanthinol from plasma.
Challenges & Optimization Strategies
Stability Issues
Fucoxanthin and FxOH contain a conjugated polyene chain and an allenic bond, making them highly susceptible to:
-
Isomerization: Trans-to-cis isomerization occurs upon exposure to light or temperatures >40°C.
-
Oxidation: Degradation occurs rapidly in air.
-
Mitigation: All extraction steps must be performed under dim yellow light (sodium lamp) and samples must be kept on ice.
Ionization Suppression
Plasma phospholipids can suppress the signal in LC-MS.
-
Solution: If sensitivity is low using protein precipitation, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (9:1), which provides a cleaner extract than ACN precipitation.
References
-
Asai, A., et al. (2008).[6] Biotransformation of fucoxanthin to fucoxanthinol and amarouciaxanthin A in mice and HepG2 cells. Drug Metabolism and Disposition.[7]
-
Sugawara, T., et al. (2002).[6][8] Brown algae fucoxanthin is hydrolyzed to fucoxanthinol during absorption by Caco-2 human intestinal cells and mice.[5][9] The Journal of Nutrition.[5][9]
-
Hashimoto, T., et al. (2012).[10] Pharmacokinetics of fucoxanthinol in human plasma after the oral administration of kombu extract.[10][11][12] British Journal of Nutrition.[13]
-
Zhang, Y., et al. (2015). Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[4][5][2] Marine Drugs.
-
Mok, I.K., et al. (2016). A Protocol for Human Serum Fucoxanthinol Quantitation using LC-MS/MS System. Clinical Medical Reviews and Case Reports.
Sources
- 1. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 7. Marine Algae-Derived Fucoxanthin | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Brown algae fucoxanthin is hydrolyzed to fucoxanthinol during absorption by Caco-2 human intestinal cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fucoxanthinol in human plasma after the oral administration of kombu extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of fucoxanthinol in human plasma after the oral administration of kombu extract | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. The distribution and accumulation of fucoxanthin and its metabolites after oral administration in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
The Allenic Warhead: A Technical Guide to the Structure-Activity Relationship of Fucoxanthin
This guide dissects the structure-activity relationship (SAR) of the all-trans-Fucoxanthin allenic bond, a rare and potent structural motif in marine carotenoids.[1][2]
Executive Summary: The Structural Pivot
Fucoxanthin is distinct among carotenoids not merely for its abundance but for its allenic bond (C=C=C) at the C-7' position.[1] Unlike the conjugated polyene chains of
This guide posits that the allenic bond is the primary "warhead" determining the molecule's superior antioxidant capacity and specific protein-binding affinity (e.g., UCP1, NF-
Structural Anatomy & Stereochemistry
The biological potency of fucoxanthin relies on the integrity of the allene moiety.
The Allenic Bond (C7'=C8')
-
Geometry: The cumulative double bond system creates a linear segment perpendicular to the terminal ring. This rigid linearity disrupts the planar conjugation seen in other carotenoids, altering membrane integration.
-
Chirality: The allene confers axial chirality . Natural this compound possesses the (3S, 5R, 6S, 3'S, 5'R) configuration.[2]
-
Electronic Signature: The allene acts as an electron-rich site capable of quenching singlet oxygen (
) more efficiently than standard polyenes.[1]
The Supporting Scaffold
| Moiety | Position | Function in SAR |
| Allenic Bond | C-7' | Primary antioxidant site; steric key for protein pockets. |
| 5,6-Monoepoxide | Increases polarity; metabolic pivot point (opens to form ketones).[1][2] | |
| Acetyl Group | C-3' | Lipophilicity modulator; cleaved during digestion (prodrug mechanism).[1][2] |
| Polyene Chain | C8-C15 | Conjugated system for light harvesting and radical delocalization.[1][2] |
Metabolic Fate: The "Allenic Survival"
A critical aspect of the SAR is whether the allenic bond survives metabolism. Research confirms that while the acetyl group is cleaved and the epoxide rearranges, the allenic bond is retained in the primary bioactive metabolites, preserving therapeutic efficacy.
The Metabolic Pathway
-
Step 1 (Hydrolysis): Fucoxanthin is deacetylated in the intestinal lumen by lipases/cholesterol esterases to form Fucoxanthinol .
-
Bond Status:Retained. Activity increases due to higher polarity.[1]
-
-
Step 2 (Isomerization): In the liver, Fucoxanthinol undergoes dehydrogenation/isomerization to form Amarouciaxanthin A .[3]
-
Bond Status:Retained. The 5,6-epoxide opens to form a ketone on the
-ring, but the allenic bond on the opposing ring remains intact.[2]
-
Figure 1: Metabolic trajectory of Fucoxanthin.[3][4][5][6][7][8][9][10][11] Note that the allenic bond is conserved, identifying it as a core pharmacophore.
Mechanism of Action: The Allenic "Warhead"
Antioxidant Mechanism (Radical Scavenging)
The allenic bond provides a unique electron density that allows fucoxanthin to quench radicals, particularly under anoxic conditions where other carotenoids fail.
-
Mechanism: The allene undergoes radical addition rather than hydrogen atom transfer (HAT).
-
SAR Insight: Modification of the allene to an alkyne (triple bond) or single bond drastically reduces Singlet Oxygen Quenching rates (
).
Protein Target Binding (Anti-Obesity)
The anti-obesity effect is mediated by the upregulation of UCP1 (Uncoupling Protein 1) in white adipose tissue.
-
Binding Pocket: Molecular docking studies suggest the rigid, chiral allenic tail fits into the hydrophobic pocket of regulatory proteins (e.g., PPAR
or direct UCP1 regulators). -
Specificity: Carotenoids without the allene (e.g., Lutein, Zeaxanthin) show negligible UCP1 upregulation, confirming the bond's necessity.
Experimental Protocols: Handling the Allenic Bond
The allenic bond is chemically fragile.[12] It is susceptible to acid-catalyzed rearrangement and cis-trans isomerization under light/heat.[1][2]
Extraction & Isolation (Allene-Safe)
Standard solvent extraction often destroys the allene.[1] Use this modified protocol.
-
Preparation: Freeze-dry biomass (brown algae) in the dark. Grind to fine powder.
-
Solvent Selection: Use Ethanol or Acetone (1:10 w/v).[1]
-
Extraction: Vortex for 2 hours at 4°C (Cold extraction is mandatory to prevent thermal isomerization).
-
Filtration: Filter through 0.22
m PTFE membrane.[1][2] -
Purification (ODS Column):
Analytical Validation (HPLC/NMR)
To confirm you have isolated this compound and not a degradation product:
| Method | Parameter | Diagnostic Signal for Allenic Bond |
| HPLC | Detection | |
| HPLC | Isomers | Cis-isomers elute after the trans-peak on C18 columns.[1][2] |
| 1H-NMR | Chemical Shift | Distinctive singlet/multiplet at |
| 13C-NMR | Carbon Signal | Characteristic signal at |
| IR | Vibration | Weak band at 1920-1930 cm |
Logic of Instability: The Degradation Pathway
Understanding how the bond breaks is crucial for formulation.
Figure 2: Degradation logic.[1][2] Acidic environments cause irreversible loss of the allene, while heat/light primarily cause stereochemical scrambling.
References
-
Peng, J., et al. (2011).[2][13] Fucoxanthin, a marine carotenoid present in brown seaweeds and diatoms: metabolism and bioactivities relevant to human health.[3][4][5][6][7][8][10][13][14] Marine Drugs.[1][2] Link[1]
-
Miyashita, K., et al. (2011).[2][15] Bioactivities of marine carotenoids.[4][5][6][7][8][10][12][13][16][17][18] Journal of Oleo Science. Link
-
Asai, A., et al. (2004).[2][5] Biotransformation of fucoxanthinol into amarouciaxanthin A in mice and HepG2 cells.[4][5] Drug Metabolism and Disposition.[5][8] Link
-
Maeda, H., et al. (2005).[2] Fucoxanthin from edible seaweed, Undaria pinnatifida, shows antiobesity effect through UCP1 expression in white adipose tissues.[2][14][15] Biochemical and Biophysical Research Communications. Link
-
Nomura, T., et al. (1997).[2] Chemistry of allenic carotenoids.[5] Pure and Applied Chemistry. Link
Sources
- 1. Amarouciaxanthin B | C40H52O4 | CID 16061221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amarouciaxanthin A | C40H54O5 | CID 16061220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucoxanthin and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fucoxanthin, a Marine-Derived Carotenoid from Brown Seaweeds and Microalgae: A Promising Bioactive Compound for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 12. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae [frontiersin.org]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
The Micro-Revolution: Phaeodactylum tricornutum vs. Brown Algae for High-Purity all-trans-Fucoxanthin
Executive Summary
The global demand for Fucoxanthin (Fx), a marine carotenoid with potent anti-obesity and anti-cancer properties, has historically been met by the harvest of brown macroalgae (Laminaria, Undaria, Sargassum).[1][2][3] However, this supply chain is plagued by seasonal variability, low yields (0.01–0.5 mg/g FW), and complex purification requirements.
This technical guide establishes the diatom Phaeodactylum tricornutum as the superior industrial chassis for all-trans-Fucoxanthin production. Unlike macroalgae, P. tricornutum offers scalable bioreactor cultivation, significantly higher specific yields (up to 59 mg/g DW), and a rational metabolic engineering platform. We present a comparative technical analysis and a validated downstream processing workflow designed to maximize the recovery of the bioactive all-trans isomer while suppressing thermodynamically stable but biologically distinct cis-isomers.
Part 1: Molecular Architecture & Isomerism
The All-Trans Imperative
Fucoxanthin (C42H58O6) is unique among carotenoids due to its allenic bond (C=C=C) and 5,6-monoepoxide group. In nature, it exists predominantly in the all-trans configuration. However, exposure to heat (>60°C), light, or acidic environments promotes isomerization to 9'-cis and 13'-cis forms.
-
Bioactivity: While cis-isomers exhibit some activity, the all-trans form is the standard reference for bioavailability and metabolic regulation studies.
-
Stability: All-trans-Fx is thermodynamically unstable relative to cis-isomers in solution, necessitating strict process controls during extraction.
Figure 1: Isomerization Dynamics (See DOT Diagram 1 below for the visualization of stress-induced isomerization pathways).
Part 2: Source Analysis - The Macro vs. Micro Divide
The transition from macroalgal harvesting to microalgal biotechnology represents a shift from extraction to biomanufacturing.
Comparative Metrics: P. tricornutum vs. Brown Algae[4][5][6][7][8]
| Metric | Phaeodactylum tricornutum (Microalgae) | Brown Algae (Undaria, Laminaria) | Impact on Drug Dev |
| Fx Content (Dry Wt) | 15.0 – 59.2 mg/g | 0.1 – 5.0 mg/g | High potency reduces solvent usage and processing volume. |
| Growth Cycle | 3–5 days (Doubling time <24h) | Seasonal (Months/Year) | Continuous production vs. batch harvesting. |
| Cultivation | Controlled Bioreactors (Axenic) | Open Ocean / Pond | Bioreactors ensure pharmaceutical-grade consistency. |
| Extraction Efficiency | High (Thin silica frustule) | Low (Complex polysaccharide cell wall) | Diatom frustules are easier to disrupt than alginate-rich macroalgal walls. |
| Purity Profile | High (Few competing pigments) | Low (High chlorophyll/sterol load) | Simplified downstream purification. |
Part 3: Biosynthetic Pathways
Understanding the metabolic pathway is crucial for genetic optimization (e.g., overexpression of VDL1). The pathway in P. tricornutum branches from the MEP pathway.
DOT Diagram 1: Fucoxanthin Biosynthesis & Isomerization Risks
Caption: Biosynthetic pathway of Fucoxanthin in diatoms via the MEP pathway, highlighting critical points of non-enzymatic isomerization during processing.
Part 4: Extraction & Purification Protocols
The "All-Trans Preservation" Protocol
This protocol is designed for P. tricornutum biomass.[4][5] It prioritizes the retention of the all-trans isomer over total yield speed, avoiding high temperatures and acidic solvents.
Phase 1: Upstream Preparation
-
Harvesting: Centrifugation at 4,000 × g for 10 min.
-
Lyophilization: Freeze-dry biomass immediately. Avoid oven drying, which causes >30% degradation.
-
Storage: Store lyophilized powder at -80°C under nitrogen atmosphere.
Phase 2: Extraction (Solvent Selection)
-
Solvent: Ethanol (Absolute) is preferred over Acetone for safety, though Acetone offers slightly higher solvation.
-
Method: Ultrasound-Assisted Extraction (UAE) or Maceration.
-
Avoid: Soxhlet extraction (prolonged heat destroys all-trans form).
-
Step-by-Step Protocol:
-
Mix 1g lyophilized P. tricornutum with 40mL absolute Ethanol.
-
Critical Step: Perform extraction in darkness (amber vessels) at 4°C to 25°C .
-
Sonicate (pulsed mode) for 15 minutes to disrupt silica frustules. Ensure temp does not exceed 30°C.
-
Centrifuge (4,000 rpm, 5 min) and collect supernatant.
-
Repeat extraction on pellet until supernatant is colorless (usually 2-3 cycles).
-
Combine supernatants and filter (0.22 µm PTFE).
Phase 3: Purification (High Purity)
To achieve pharmaceutical grade (>95%), a two-step purification is required.
-
Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at <35°C .
-
Silica Gel Column Chromatography (SGCC):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: n-Hexane:Acetone (6:4 v/v).
-
Elution: Collect the orange-red fraction.
-
-
Crystallization (Optional): Dissolve fraction in minimal methanol, cool to -20°C for 24h.
DOT Diagram 2: Industrial Workflow Comparison
Caption: Comparative workflow showing the streamlined processing of P. tricornutum (Micro) versus the labor-intensive Macroalgae route.
Part 5: Scientific Integrity & Troubleshooting
Self-Validating the Protocol
To ensure the protocol is working and isomerization is minimized, implement these checkpoints:
-
HPLC Checkpoint: Analyze the crude extract immediately. All-trans Fx should elute as the major peak. If cis peaks (typically eluting slightly later or earlier depending on column) exceed 10% of total area, reduce extraction temperature.
-
Colorimetric Check: Extract should be deep orange-red. A shift to yellow/green indicates chlorophyll contamination or degradation.
-
Acidity Control: Ensure solvents are neutral. Trace acidity in solvents catalyzes trans-to-cis isomerization.
Causality of Choices[12]
-
Why P. tricornutum? The silica frustule is brittle and easily disrupted by ultrasound, unlike the cellulosic/alginate cell walls of brown algae which require harsh mechanical or chemical treatment.
-
Why Ethanol? While acetone extracts more efficiently, ethanol is GRAS (Generally Recognized As Safe) for pharmaceutical/nutraceutical applications and precipitates proteins/polysaccharides effectively.
-
Why Dark/Cold? The polyene chain of Fx is highly susceptible to photo-oxidation and thermal isomerization.
References
-
Biosynthetic Pathway and Health Benefits of Fucoxanthin, an Algae-Specific Xanthophyll in Brown Seaweeds. International Journal of Molecular Sciences. Link
-
Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. Marine Drugs. Link
-
A Review of Fucoxanthin Biomanufacturing from Phaeodactylum tricornutum. Bioprocess and Biosystems Engineering. Link
-
Monitoring the stability of the xanthophyll fucoxanthin in microalga and seaweed biomasses. Research, Society and Development. Link
-
Supercritical Fluid Extraction of Fucoxanthin from the Diatom Phaeodactylum tricornutum. Marine Drugs. Link
-
Fucoxanthin from Algae to Human, an Extraordinary Bioresource. Marine Drugs. Link
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. A simple and efficient strategy for fucoxanthin extraction from the microalga Phaeodactylum tricornutum (2022) | Jingwen Sun | 15 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
antioxidant capacity of all-trans-Fucoxanthin vs astaxanthin in vitro
An In-Depth Technical Guide: A Comparative In Vitro Analysis of the Antioxidant Capacity of All-trans-Fucoxanthin and Astaxanthin
Introduction
Within the vast arsenal of natural bioactive compounds, marine carotenoids have emerged as particularly potent agents for mitigating oxidative stress. Among these, the xanthophylls this compound and astaxanthin are subjects of intense research due to their unique structural features and powerful antioxidant capabilities.[1] Fucoxanthin, the pigment responsible for the characteristic color of brown seaweeds, and astaxanthin, found abundantly in microalgae like Haematococcus pluvialis, both exhibit significant health-promoting properties, largely attributed to their ability to neutralize reactive oxygen species (ROS).[2][3]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a detailed, comparative analysis of the in vitro antioxidant capacities of this compound and astaxanthin. We will dissect their structure-function relationships, compare their efficacy in various antioxidant assays, provide standardized experimental protocols for their evaluation, and present a synthesis of quantitative data to inform future research and application.
Molecular Structure: The Blueprint for Antioxidant Efficacy
The antioxidant capacity of a carotenoid is intrinsically linked to its molecular structure. The extended system of conjugated double bonds is fundamental to their ability to delocalize electron density and scavenge free radicals, but the specific terminal groups and unique structural motifs dictate their potency and mechanism of action.
This compound: Fucoxanthin possesses a singular structure among carotenoids, featuring an unusual allenic bond (C=C=C), a 5,6-monoepoxide, a conjugated carbonyl group, and acetylated hydroxyl groups.[4] This combination, particularly the allenic bond, is believed to contribute significantly to its high radical-scavenging activity.[5] Its structure also includes nine conjugated double bonds.
Astaxanthin: Astaxanthin's structure is distinguished by the presence of both hydroxyl (-OH) and keto (C=O) groups on each of its terminal ionone rings.[6] This configuration enhances its antioxidant properties. The polar nature of these end groups allows astaxanthin to span cellular membranes, with the polar ends situated at the lipid-water interface and the non-polar polyene chain within the membrane, providing comprehensive protection against lipid peroxidation.[7][8]
Figure 1: Comparative molecular structures of Fucoxanthin and Astaxanthin.
A Head-to-Head Comparison of Antioxidant Mechanisms
While both fucoxanthin and astaxanthin are classified as powerful antioxidants, their efficacy varies depending on the type of oxidative stress. This divergence is rooted in their structural differences.
Radical Scavenging Activity
Both molecules can neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).
-
Fucoxanthin demonstrates exceptionally high scavenging activity against various radicals. Its hydroxyl radical scavenging activity has been reported to be 13.5 times higher than that of α-tocopherol.[5][9] The presence of the allenic bond is thought to be a primary contributor to its potent radical scavenging capabilities.[5] Studies show that fucoxanthin and its primary metabolite, fucoxanthinol, are highly effective at scavenging DPPH and ABTS radicals.[5][9]
-
Astaxanthin is also a formidable radical scavenger. Its unique transmembrane orientation allows it to effectively neutralize radicals both at the surface and within the cell membrane.[8] It has been shown to be more effective than β-carotene and α-tocopherol in many in vitro systems.[10] The conjugated keto groups in astaxanthin's structure contribute to its ability to trap radicals.
Singlet Oxygen Quenching
Singlet oxygen (¹O₂) is a high-energy, non-radical form of oxygen that can cause significant cellular damage. Carotenoids are known to be excellent quenchers of singlet oxygen, primarily through a physical mechanism where the energy is transferred from ¹O₂ to the carotenoid, which then dissipates it as heat.
-
Fucoxanthin's ability to quench singlet oxygen is considered effective, but it is generally reported to be lower than that of other carotenoids like β-carotene.[5][9]
-
Astaxanthin is consistently cited as one of the most potent singlet oxygen quenchers among naturally occurring antioxidants.[11] Its quenching activity is significantly higher than that of fucoxanthin, β-carotene, and vitamin E.[11] The extended system of conjugated double bonds, in conjunction with the terminal ring structure, makes it exceptionally efficient at de-energizing singlet oxygen.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which is particularly damaging to cell membranes.
-
Fucoxanthin has been shown to effectively inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[12]
-
Astaxanthin exhibits a superior ability to protect membranes from lipid peroxidation.[13] Its polar-nonpolar-polar structure allows it to align within the lipid bilayer, scavenging peroxyl radicals and preventing the propagation of lipid peroxidation.[7][8] This structural advantage makes it a more potent inhibitor of lipid peroxidation compared to fucoxanthin and other antioxidants that are either confined to the membrane surface or its interior.
Standardized Protocols for In Vitro Comparative Assessment
To ensure reliable and reproducible comparative data, standardized protocols are essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common and accessible methods for evaluating radical scavenging capacity.
Rationale for Assay Selection
-
DPPH Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. It is simple and rapid, but its absorbance maximum (~517 nm) can be subject to interference from colored compounds like carotenoids.[14]
-
ABTS Assay: The ABTS radical cation is generated by oxidation and is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[15] Its absorbance at a longer wavelength (~734 nm) minimizes interference from colored sample compounds, making it particularly suitable for carotenoid analysis.[14]
Figure 2: Experimental workflow for comparing antioxidant capacity.
Experimental Protocol 1: DPPH Radical Scavenging Assay
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
- Test Compounds: Prepare stock solutions of this compound and astaxanthin (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. Prepare serial dilutions to obtain a range of concentrations.
- Positive Control: Prepare a stock solution of Trolox or Ascorbic Acid.
2. Assay Procedure:
- In a 96-well microplate, add 100 µL of each sample dilution (or control/blank).
- Add 100 µL of the 0.1 mM DPPH working solution to each well.
- Prepare a blank well containing 100 µL of the solvent and 100 µL of methanol.
- Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
- Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
- Plot the % scavenging against the concentration of the antioxidant and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol 2: ABTS Radical Cation Decolorization Assay
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
- Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
2. Assay Procedure:
- In a 96-well microplate, add 20 µL of each sample dilution (or control/blank).
- Add 180 µL of the ABTS•+ working solution to each well.
- Shake the plate and incubate at room temperature for 6-10 minutes.
- Measure the absorbance at 734 nm.
3. Data Analysis:
- Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
- Determine the IC50 value from the concentration-response curve.
Quantitative Data Summary
The following table summarizes representative in vitro antioxidant capacity data from various studies. It is crucial to note that absolute values (like IC50) can vary between studies due to differences in assay conditions, solvents, and sources of the carotenoids. The relative comparison, however, remains informative.
| Antioxidant Assay | This compound | Astaxanthin | Key Finding/Comparison | Reference(s) |
| DPPH Radical Scavenging (IC50) | ~165 µM | Generally potent, but data varies | Fucoxanthin and its metabolite fucoxanthinol show strong DPPH scavenging activity.[5] | [5][16] |
| ABTS Radical Scavenging (IC50) | ~8.9 µM (Fucoxanthinol: ~2.5 µM) | Highly effective | Fucoxanthin's metabolite, fucoxanthinol, shows even stronger ABTS scavenging activity than the parent compound.[5] | [5][17] |
| Hydroxyl Radical Scavenging | Superior to α-tocopherol | Effective scavenger | Fucoxanthin is a remarkably potent hydroxyl radical scavenger, reported to be ~13.5 times more effective than α-tocopherol.[5][9] | [5][9] |
| Singlet Oxygen Quenching | Moderate | Exceptionally High | Astaxanthin is one of the most powerful natural singlet oxygen quenchers, significantly outperforming fucoxanthin and β-carotene.[11] | [11] |
| Lipid Peroxidation Inhibition | Effective | Highly Effective | Astaxanthin's unique transmembrane orientation makes it a superior inhibitor of lipid peroxidation in biological membranes.[8][13] | [8][13] |
Senior Application Scientist's Perspective and Conclusion
The in vitro evidence clearly establishes both this compound and astaxanthin as elite-level antioxidants, yet they are not interchangeable. Their distinct molecular architectures give rise to specialized roles in combating oxidative stress.
-
Astaxanthin's strength lies in its exceptional singlet oxygen quenching ability and its structurally-enabled, superior protection of lipid membranes.[11][13] This makes it a prime candidate for applications targeting membrane-centric oxidative damage, such as in photoprotection or mitigating lipid peroxidation in cardiovascular and neurodegenerative models.
-
This compound, with its unique allenic bond, demonstrates formidable prowess as a free radical scavenger, particularly against the highly destructive hydroxyl radical.[5][9] This suggests its utility in scenarios characterized by high levels of radical generation. Furthermore, its primary metabolite, fucoxanthinol, often shows equal or even greater antioxidant activity, a crucial factor for in vivo applications.[5][17]
For the researcher and drug developer, the choice between these two xanthophylls should be dictated by the specific pathological context and the dominant type of oxidative stress. A comprehensive in vitro evaluation, employing a battery of tests beyond simple radical scavenging assays (e.g., singlet oxygen quenching, cellular antioxidant assays), is imperative for a complete understanding of their potential. The protocols and comparative data provided in this guide serve as a foundational framework for conducting such rigorous, scientifically sound investigations into the vast therapeutic potential of these marine carotenoids.
References
- Schmid, A., et al. (2019). Fucoxanthin, a carotenoid derived from Phaeodactylum tricornutum exerts antiproliferative and antioxidant activities in vitro. Fraunhofer-Publica.
- Pruccoli, L., et al. (2024). Antioxidant and Neuroprotective Effects of Fucoxanthin and Its Metabolite Fucoxanthinol: A Comparative In Vitro Study. IRIS.
-
Miyashita, K., et al. (2011). Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health. Marine Drugs. Available at: [Link]
- Pruccoli, L., et al. (2024). Antioxidant and Neuroprotective Effects of Fucoxanthin and Its Metabolite Fucoxanthinol: A Comparative In Vitro Study. PMC.
-
Galasso, C., et al. (2019). Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review). PMC. Available at: [Link]
-
Nishida, Y., et al. (2007). Quenching activities of common hydrophilic and lipophilic antioxidants against singlet oxygen using chemiluminescence detection system. Carotenoid Science. Available at: [Link]
-
Schmid, A., et al. (2019). Fucoxanthin, A Carotenoid Derived from Phaeodactylum tricornutum Exerts Antiproliferative and Antioxidant Activities In Vitro. PMC. Available at: [Link]
-
Galasso, C., et al. (2019). Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review). Health Food Manufacturers' Association. Available at: [Link]
-
Kurashige, M., et al. (1990). Inhibition of oxidative injury of biological membranes by astaxanthin. Physiological Chemistry and Physics and Medical NMR. Available at: [Link]
-
Lourenço-Lopes, C., et al. (2024). Unlocking the Green Gold: Exploring the Cancer Treatment and the Other Therapeutic Potential of Fucoxanthin Derivatives from Microalgae. PMC. Available at: [Link]
-
O'Connor, I., & O'Brien, N. (2020). Antioxidant and Anti-inflammatory Mechanisms of Astaxanthin in Cardiovascular Diseases. SciSpace. Available at: [Link]
-
Park, J. S., et al. (2010). Astaxanthin decreased oxidative stress and inflammation and enhanced immune response in humans. Nutrition & Metabolism. Available at: [Link]
-
ResearchGate (n.d.). Astaxanthin biological activities in in vitro and in vivo models. ResearchGate. Available at: [Link]
-
MDPI (n.d.). Special Issue: Fucoxanthin and Astaxanthin—Production, Biofunction, and Application. MDPI. Available at: [Link]
-
Kumar, S. R., et al. (2013). Fucoxanthin: A Marine Carotenoid Exerting Anti-Cancer Effects by Affecting Multiple Mechanisms. Marine Drugs. Available at: [Link]
-
Shimidzu, N., et al. (1996). Carotenoids as Singlet Oxygen Quenchers in Marine Organisms. Fisheries Science. Available at: [Link]
-
Sachindra, N. M., et al. (2007). Radical Scavenging and Singlet Oxygen Quenching Activity of Marine Carotenoid Fucoxanthin and Its Metabolites. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Sangeetha, R. K., et al. (2014). Does squalene alter the antioxidant potential of astaxanthin and fucoxanthinol? In vitro evidence in RAW 264.7 cells, a murine macrophage. PMC. Available at: [Link]
-
Suwanmanee, G., et al. (2023). Fucoxanthin diminishes oxidative stress damage in human placenta-derived mesenchymal stem cells through the PI3K/Akt/Nrf-2 pathway. Edge Hill University Research Archive. Available at: [Link]
-
Ilyasov, I. R., et al. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]
-
ResearchGate (n.d.). Astaxanthin and Fucoxanthin. ResearchGate. Available at: [Link]
-
Capelli, B., & Ding, L. (2019). Astaxanthin sources: Suitability for human health and nutrition. Functional Foods in Health and Disease. Available at: [Link]
-
Waghmode, A. S., et al. (2016). Exploration of fucoxanthin and astaxanthin in macro alga (Sargassum sp.) by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Mełges, M. K., & Szterk, A. (2021). What Do We Know about Antimicrobial Activity of Astaxanthin and Fucoxanthin? PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Marine Drugs | Special Issue : Fucoxanthin and Astaxanthin—Production, Biofunction, and Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Radical scavenging and singlet oxygen quenching activity of marine carotenoid fucoxanthin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Do We Know about Antimicrobial Activity of Astaxanthin and Fucoxanthin? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Astaxanthin decreased oxidative stress and inflammation and enhanced immune response in humans | springermedizin.de [springermedizin.de]
- 11. cyanotech.com [cyanotech.com]
- 12. Unlocking the Green Gold: Exploring the Cancer Treatment and the Other Therapeutic Potential of Fucoxanthin Derivatives from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fucoxanthin, A Carotenoid Derived from Phaeodactylum tricornutum Exerts Antiproliferative and Antioxidant Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Neuroprotective Effects of Fucoxanthin and Its Metabolite Fucoxanthinol: A Comparative In Vitro Study [cris.unibo.it]
Methodological & Application
optimized RP-HPLC protocol for quantification of all-trans-Fucoxanthin
Application Note & Protocol
Optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol for the Accurate Quantification of All-trans-Fucoxanthin
Abstract
This compound, a primary marine carotenoid found in brown seaweeds and diatoms, is gaining significant attention in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of this bioactive compound is critical for quality control, formulation development, and pharmacokinetic studies. However, the inherent instability of this compound, particularly its susceptibility to light, heat, and acidic conditions, presents considerable analytical challenges, often leading to isomerization and degradation. This application note provides a comprehensive and optimized RP-HPLC protocol designed for the robust quantification of this compound. The methodology emphasizes sample integrity from extraction through to analysis and incorporates a detailed method validation framework based on ICH guidelines to ensure data of the highest quality and reliability.
Introduction: The Analytical Imperative for Fucoxanthin Quantification
Fucoxanthin's unique chemical structure, featuring an allenic bond and a 5,6-monoepoxide, contributes to its biological activity but also to its instability[1][2]. Exposure to environmental stressors can readily induce isomerization from the biologically active all-trans form to various cis-isomers (e.g., 9'-cis, 13-cis, and 13'-cis), which may exhibit different biological potencies[3][4]. Consequently, an analytical method must not only be sensitive and accurate but also capable of resolving the all-trans isomer from its related compounds. Reversed-phase HPLC with a C30 stationary phase is particularly well-suited for this purpose, offering enhanced shape selectivity for long-chain, structurally related isomers compared to traditional C18 columns[5][6]. This protocol is designed to provide a reliable and reproducible workflow for researchers, scientists, and drug development professionals engaged in the study of fucoxanthin.
Workflow for this compound Quantification
The following diagram illustrates the comprehensive workflow from sample acquisition to data analysis.
Caption: Workflow for Optimized Fucoxanthin Analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water. Ethanol or acetone for extraction.
-
Standards: this compound certified reference standard (>95% purity).
-
Columns: A C30 reversed-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm) is highly recommended for optimal isomer separation[5][7][8]. A C18 column can be used as an alternative, though with potentially lower resolution of isomers[9][10].
-
Equipment: High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector, refrigerated autosampler, and column oven.
Sample Preparation: Minimizing Degradation
The stability of fucoxanthin is paramount. All sample preparation steps must be conducted under dim light and at reduced temperatures to prevent isomerization and degradation[4][11].
-
Biomass Preparation: Lyophilize fresh or frozen seaweed/diatom biomass to remove water. Grind the dried biomass into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of dried powder into a centrifuge tube.
-
Vortex vigorously for 1 minute. For enhanced extraction efficiency, ultrasonication in a cold bath for 10-15 minutes can be employed[13][14].
-
Centrifuge at 4°C for 10 minutes at 4000 rpm.
-
Carefully transfer the supernatant to a new tube. Repeat the extraction on the pellet twice more, pooling the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
RP-HPLC Chromatographic Conditions
The selection of a C30 column is a critical aspect of this protocol due to its superior ability to resolve geometric isomers of carotenoids[15][16].
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with PDA detector |
| Column | C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Methanol : Water (9:1, v/v)B: Methyl tert-butyl ether (MTBE) |
| Gradient Program | 0-15 min, 10-70% B; 15-20 min, 70% B; 20-21 min, 70-10% B; 21-30 min, 10% B (This is a starting point and may require optimization)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 450 nm, with spectra recorded from 250-600 nm for peak purity analysis[17][18] |
Quantification
-
Standard Curve Preparation: Prepare a stock solution of this compound standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The retention time for this compound is typically around 7-8 minutes under similar conditions[18][19].
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed method is fit for its intended purpose, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines[20][21][22].
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (matrix without fucoxanthin) and a spiked sample. Assess peak purity using the PDA detector. | No interfering peaks at the retention time of this compound. Peak purity index > 0.999.[23][24] |
| Linearity | Analyze the calibration standards in triplicate over a defined concentration range. Perform linear regression analysis. | Correlation coefficient (R²) ≥ 0.999.[25][26] |
| Accuracy (Recovery) | Spike a known amount of fucoxanthin standard into a sample matrix at three different concentration levels (low, medium, high). Calculate the percentage recovery. | Mean recovery between 98-102%.[24][26] |
| Precision (Repeatability & Intermediate) | Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[25][26] |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Determine based on the signal-to-noise ratio (S/N) of the baseline or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ.[25] |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 unit of mobile phase pH, ±5% in mobile phase composition) and assess the impact on the results. | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |
Conclusion
This application note details an optimized and robust RP-HPLC protocol for the quantification of this compound. By employing a C30 stationary phase, carefully controlled sample preparation to mitigate degradation, and a comprehensive method validation strategy, this protocol provides a reliable framework for obtaining accurate and reproducible results. Adherence to these guidelines is crucial for researchers in academic and industrial settings to ensure the integrity of their findings in the exciting and expanding field of fucoxanthin research.
References
-
Austin Publishing Group. (n.d.). Ultrasonic Method on the Extraction of Fucoxanthin from Marine Macro Algae Padina Australis. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of fucoxanthin at different pH (A), temperatures (B) and storage periods (C). Retrieved from [Link]
-
López-García, J., et al. (2020). Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. Marine Drugs. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions. MDPI. Retrieved from [Link]
-
Guedes, A. C., et al. (2010). Comparison of diode array and electrochemical detection in the C30 reverse phase HPLC analysis of algae carotenoids. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of fucoxanthin contents in seaweed biomass by vortex-assisted solid-liquid microextraction using high-performance liquid chromatography with photodiode array detection. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Characterization and Analysis of Fucoxanthin and its Isomers. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Pharmacognosy Magazine. (2019). Identification and Quantification of Fucoxanthin in Selected Carotenoid-Producing Marine Microalgae and Evaluation for their Che. Retrieved from [Link]
-
Academia.edu. (n.d.). ANALYSIS OF FUCOXANTHIN CONTENT AND PURIFICATION OF this compound FROM Turbinaria turbinata AND Sargassum plagyophyllum BY SiO 2 OPEN COLUMN CHROMATOGRAPHY AND REVERSED PHASE-HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Extraction, purification and study on antioxidant properties of fucoxanthin from brown seaweeds. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of fucoxanthin isomers in microalgae (Isochrysis sp.) by high-performance liquid chromatography coupled with diode-array detector multistage mass spectrometry coupled with positive electrospray ionization. Retrieved from [Link]
-
Medina, E., et al. (2019). Fucoxanthin from marine microalga Isochrysis galbana: optimization of extraction methods with organic solvents. SciELO. Retrieved from [Link]
-
Australian Journal of Basic and Applied Sciences. (2010). STABILITY STUDIES OF FUCOXANTHIN FROM Sargassum binderi. Retrieved from [Link]
-
Kumar, S. R., et al. (2015). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of separation of carotenoid standards on monomeric C18, polymeric C18, and C30 “carotenoid column.”. Retrieved from [Link]
-
Zhang, Y., et al. (2022). One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography. MDPI. Retrieved from [Link]
-
Ye, Y., et al. (2022). Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fucoxanthin from marine microalga Isochrysis galbana: optimization of extraction methods with organic solvents. Retrieved from [Link]
-
Brotosudarmo, T. H. P., et al. (2022). Simultaneous purification of fucoxanthin isomers from brown seaweeds by open-column and high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Research, Society and Development. (2022). Monitoring the stability of the xanthophyll fucoxanthin in microalga and seaweed biomasses, and extracts stored at low temperatures. Retrieved from [Link]
-
DSpace. (2022). Journal of Chromatography B. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of fucoxanthin content and purification of this compound from Turbinaria turbinata and Sargassum plagyophyllum by SiO2 open column chromatography and reversed phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC profiles of a mixture of fucoxanthin detected at 450 nm. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). RP-HPLC Parameters for the Analysis of Fucoxanthin Content. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]
-
Xia, S., et al. (2018). A Rapid Method for the Determination of Fucoxanthin in Diatom. MDPI. Retrieved from [Link]
-
Kim, S. M., et al. (2020). Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method. PMC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Liu, M., et al. (2021). Determination of Fucoxanthin in Bloom-Forming Macroalgae by HPLC-UV. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2022). Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. MDPI. Retrieved from [Link]
-
Frontiers. (2020). Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method. Retrieved from [Link]
Sources
- 1. Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions [mdpi.com]
- 2. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpsbr.org [jpsbr.org]
- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous purification of fucoxanthin isomers from brown seaweeds by open-column and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajbasweb.com [ajbasweb.com]
- 12. jocpr.com [jocpr.com]
- 13. Fucoxanthin from marine microalga Isochrysis galbana: optimization of extraction methods with organic solvents [scielo.org.co]
- 14. Ultrasonic Method on the Extraction of Fucoxanthin from Marine Macro Algae Padina Australis [austinpublishinggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. dspace.uc.ac.id [dspace.uc.ac.id]
- 17. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. zenodo.org [zenodo.org]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Fucoxanthin in Bloom-Forming Macroalgae by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
supercritical CO2 extraction parameters for all-trans-Fucoxanthin from kelp
Application Note: Optimization of Supercritical CO₂ Extraction Parameters for All-trans-Fucoxanthin from Kelp Biomass
Executive Summary
Fucoxanthin is a high-value marine carotenoid with potent antioxidant, anti-inflammatory, and anti-obesity properties. Extracting the thermodynamically unstable all-trans isomer from kelp (brown algae) requires precise control over solvent polarity, pressure, and temperature. This application note details a self-validating protocol for supercritical carbon dioxide (SC-CO₂) extraction, utilizing ethanol as a co-solvent to maximize yield while preserving the structural integrity of this compound.
Mechanistic Rationale & Parameter Optimization
Pure SC-CO₂ is a non-polar solvent, making it highly inefficient for extracting polar xanthophylls like fucoxanthin. The addition of a polar modifier (co-solvent) is mechanistically required to disrupt solute-matrix interactions and increase the solubility of fucoxanthin in the supercritical fluid phase[1].
-
Temperature (45°C - 50°C) : Fucoxanthin is highly sensitive to thermal degradation. Temperatures exceeding 60°C accelerate the isomerization of this compound into its less bioactive cis-isomers and reduce SC-CO₂ density, thereby lowering extraction efficiency (2)[2].
-
Pressure (25 - 30 MPa) : Solvating power correlates directly with fluid density, which is driven by pressure. Operating at 250–300 bar (25–30 MPa) provides the optimal density for lipid and carotenoid co-extraction without causing excessive mechanical compaction of the biomass bed (3)[3].
-
Co-solvent (5 - 10% Ethanol) : Ethanol acts as a hydrogen-bond donor/acceptor, dramatically increasing the extraction yield of fucoxanthin by up to 90-fold compared to pure SC-CO₂ (1)[1].
-
Particle Size (500 µm) : Milling the kelp to ~500 µm optimizes the surface-area-to-volume ratio. Particles smaller than 90 µm cause bed caking and solvent channeling, while particles >1000 µm restrict intraparticle mass transfer[2].
Table 1: Quantitative Summary of Optimized SC-CO₂ Parameters
| Parameter | Optimal Value | Mechanistic Function |
| Temperature | 45°C – 50°C | Prevents thermal degradation; maintains ideal fluid density. |
| Pressure | 25 – 30 MPa | Maximizes solvating power for mid-polarity carotenoids. |
| Co-solvent | 10% Ethanol (v/v) | Modifies polarity to solubilize polar xanthophylls. |
| Flow Rate | 24 – 27 g/min | Maintains steep concentration gradient for mass transfer. |
| Particle Size | 500 µm | Prevents channeling while ensuring solvent penetration. |
Experimental Workflow
Workflow for SC-CO2 extraction of this compound from kelp biomass.
Step-by-Step Extraction Protocol
Phase 1: Biomass Preparation (Self-Validating Step)
-
Lyophilization : Freeze-dry the raw kelp (e.g., Sargassum or Undaria pinnatifida stems) at -50°C and 0.04 mbar for 48 hours to reduce moisture content to <5%.
-
Milling and Sieving : Mill the dried biomass and pass it through a standard mesh to isolate the 500 µm fraction[2].
Phase 2: SC-CO₂ Extraction Setup 3. Bed Packing : Load 50 g of the milled biomass into the extraction vessel. Disperse 3 mm inert glass beads at the top and bottom of the vessel.
-
Causality: Glass beads act as flow distributors, preventing the high-pressure fluid from creating localized channels (channeling) through the biomass bed.
-
Purging : Seal the vessel and purge with low-pressure CO₂ for 2 minutes to displace atmospheric oxygen.
-
Causality: Removing oxygen protects the highly conjugated polyene chain of fucoxanthin from oxidative degradation during the pressurized heating phase.
-
Phase 3: Extraction Execution 5. Pressurization & Static Extraction : Ramp the system to 30 MPa and 50°C. Introduce 10% (v/v) absolute ethanol using a high-pressure co-solvent pump. Hold the system in static mode for 30 minutes.
-
Causality: Static equilibration allows the pressurized fluid to penetrate the cellular matrix, swell the biomass, and dissolve the target compounds before continuous flow begins.
-
Dynamic Extraction : Initiate a continuous flow of SC-CO₂ at 27 g/min for 120 minutes[3]. Route the effluent through a back-pressure regulator into a collection separator maintained at 5 MPa and 20°C.
-
Causality: The pressure drop across the regulator forces the CO₂ to transition into a gas, dropping its solvating power to zero and precipitating the fucoxanthin-rich extract into the collection vial.
-
Phase 4: Downstream Processing & HPLC-DAD Analysis 7. Solvent Evaporation : Evaporate the residual ethanol from the extract using a rotary evaporator at 30°C under vacuum in the dark. 8. Quantification : Reconstitute the extract in methanol and analyze via HPLC-DAD using a C30 reverse-phase column.
-
Causality: A C30 column provides superior steric selectivity compared to standard C18 columns, enabling baseline resolution between this compound and its degradation products (e.g., 13'-cis and 13-cis isomers). Monitor absorbance at 450 nm.
Troubleshooting Guide
-
Low Yield / Pale Extract : Indicates poor cellular disruption or solvent channeling. Correction: Verify particle size is strictly ~500 µm and ensure the extraction bed is tightly packed with glass flow distributors.
-
High Isomerization (High cis peaks on HPLC) : Indicates thermal degradation. Correction: Ensure extraction and downstream evaporation temperatures strictly do not exceed 50°C. Check the pump head temperature, as mechanical friction can cause localized heating.
References
- Optimization of essential oil and fucoxanthin extraction from Sargassum binderi by Supercritical Carbon Dioxide Source: CABI Digital Library URL
- Supercritical CO2 extraction of fatty acids, phenolics and fucoxanthin from freeze-dried Sargassum muticum Source: ResearchGate URL
- Biological Properties of Fucoxanthin in Oil Recovered from Two Brown Seaweeds Using Supercritical CO2 Extraction Source: MDPI URL
- Sequential Extraction and Purification of Triglycerides and Carotenoids with Supercritical Carbon Dioxide for Valorization of the Integrated Algal Biorefinery Source: ACS Sustainable Chemistry & Engineering URL
- Optimization of fucoxanthin extraction obtained from natural by-products from Undaria pinnatifida stem using supercritical CO2 extraction method Source: PMC URL
Sources
Application Note: Spectrophotometric Determination of All-trans-Fucoxanthin Concentration at 450 nm
Introduction & Mechanistic Background
Fucoxanthin is a highly valuable marine xanthophyll found predominantly in the chloroplasts of brown algae and diatoms[1]. The all-trans isomer is the most thermodynamically stable form in vivo and exhibits the highest biological activity, playing a critical role in the light-harvesting complex by absorbing blue-green light (390–580 nm)[1].
When extracted from its native protein-bound state, all-trans-fucoxanthin becomes highly susceptible to isomerization into 13-cis and 9'-cis forms, as well as oxidative degradation triggered by heat, light, and oxygen[1]. Because these structural changes shift the absorption spectrum and severely reduce biological efficacy, accurate quantification of the all-trans isomer is a critical quality control parameter for drug development and nutraceutical manufacturing.
Spectrophotometry at 450 nm provides a rapid, high-throughput alternative to High-Performance Liquid Chromatography (HPLC) for quantifying fucoxanthin[2]. The method exploits the conjugated polyene chain of this compound, which exhibits a maximum absorbance (
Environmental degradation pathways of this compound affecting spectrophotometric accuracy.
Analytical Principles & Extinction Coefficients
Quantification relies on the Beer-Lambert Law (
To calculate the concentration in
Table 1: Established Extinction Coefficients for Fucoxanthin
| Solvent | Wavelength ( | Specific Extinction Coefficient ( | Molar Absorptivity ( |
| Ethanol | 449 - 450 nm | 1600 | 160 L/g/cm |
| Acetone | 448 nm | 1660 | 166 L/g/cm |
| Hexane | 450 nm | 1300 | 130 L/g/cm |
(Data synthesized from established phytochemical standards[4])
Experimental Causality & Self-Validating Design (E-E-A-T)
As a Senior Application Scientist, it is vital to understand that a spectrophotometric protocol is only as reliable as its controls. This workflow incorporates causality-driven experimental choices to ensure a self-validating system:
-
Actinic Degradation Prevention: Fucoxanthin photo-isomerizes rapidly. All extraction and measurement steps must be performed under amber light or in actinic-shielded glassware to prevent the artificial deflation of the 450 nm signal[1].
-
Thermal Control: Extractions must be maintained at 4°C. Elevated temperatures accelerate the conversion of all-trans to cis isomers[1].
-
Matrix Interference & Correction: In crude microalgal extracts, Chlorophyll a exhibits a broad absorption peak that overlaps with fucoxanthin at 445-450 nm[2]. A self-validating protocol must account for this by either pre-purifying the sample via Solid Phase Extraction (SPE)[2] or applying a dual-wavelength correction formula using the absorbance at 663 nm to subtract the Chl a contribution[2]. For purified fractions, direct 450 nm reading is highly accurate.
-
System Suitability Testing (SST): Routine blanking with pure solvent and verification against a Fucoxanthin Certified Reference Material (CRM) ensures photometric accuracy and wavelength calibration[4].
Workflow for the spectrophotometric extraction and quantification of this compound.
Step-by-Step Experimental Protocol
Materials & Reagents
-
HPLC-grade Ethanol (≥99.9% purity).
-
Fucoxanthin Certified Reference Material (CRM) (e.g., ChromaDex or Sigma-Aldrich)[4].
-
UV-Vis Spectrophotometer with 1 cm pathlength quartz cuvettes.
-
Amber glassware and ice-bath setup.
Standard Curve & System Suitability
-
Preparation of Stock: Dissolve 1.0 mg of Fucoxanthin CRM in 10 mL of HPLC-grade ethanol to yield a 100
stock solution. Perform strictly under amber light. -
Serial Dilution: Prepare working standards of 1, 2.5, 5, 10, and 20
in ethanol. -
Blanking: Zero the spectrophotometer at 450 nm using pure HPLC-grade ethanol[2].
-
Measurement: Read the absorbance of each standard at 450 nm.
-
Validation: Plot Absorbance vs. Concentration. The
value must be . The calculated from the slope should be [4].
Sample Extraction (Biomass)
-
Harvesting: Lyophilize the microalgal or seaweed biomass to remove water content, which can alter solvent polarity and extraction efficiency.
-
Extraction: Add 10 mL of pre-chilled (4°C) ethanol to 100 mg of lyophilized biomass.
-
Homogenization: Sonicate the mixture in an ice bath for 15 minutes, shielded from light.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris[2].
-
Purification (Optional but Recommended): Pass the supernatant through a Silica SPE cartridge to separate fucoxanthin from Chlorophyll a[2].
Spectrophotometric Measurement & Calculation
-
Transfer 1 mL of the clarified, purified extract into a 1 cm quartz cuvette.
-
Measure the absorbance at 450 nm (
) against an ethanol blank. -
Calculation:
Note: If the sample was diluted prior to reading, multiply the final result by the dilution factor (DF).
Table 2: System Suitability & Troubleshooting Criteria
| Parameter | Acceptance Criteria | Corrective Action if Failed |
| Standard Curve Linearity | Remake standards; check for solvent evaporation. | |
| Standard | Peak strictly at 448-450 nm | Shift to <445 nm indicates cis-isomerization. Ensure amber light use. |
| Blank Absorbance | Clean quartz cuvettes with 0.1M HNO | |
| Extract Turbidity | Re-centrifuge sample; scattering at 750 nm inflates 450 nm readings[2]. |
References
- A Rapid Method for the Determination of Fucoxanthin in Diatom Source: MDPI URL
- Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes Source: PMC URL
- Tech Tip 0015 - A Guide to Understanding Extinction Coefficients Source: ChromaDex URL
- Production of Fucoxanthin from Phaeodactylum tricornutum Using High Performance Countercurrent Chromatography Retaining Its FOXO3 Nuclear Translocation-Inducing Effect Source: MDPI URL
Sources
Application Note: Optimized Protocols for the Solubilization and In Vitro Delivery of all-trans-Fucoxanthin
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Executive Summary & Physicochemical Profiling
Marine carotenoids, particularly all-trans-fucoxanthin, have emerged as potent bioactive compounds with documented anti-cancer, anti-obesity, and anti-inflammatory properties[1],[2]. However, translating these properties into reliable in vitro cell culture assays is notoriously difficult. Fucoxanthin features a unique allenic bond, a 5,6-monoepoxide, and a long polyene chain, rendering it highly lipophilic (LogP ~ 7.9) and exquisitely sensitive to environmental stressors like heat, light, and oxygen[1].
The fundamental challenge in assay design lies in its near-zero aqueous solubility (0.00057 g/L, or ~0.86 µM)[1]. When researchers attempt to introduce fucoxanthin into aqueous cell culture media without proper solvent transition kinetics, the compound undergoes rapid micro-precipitation. This results in artificially low bioavailability, high assay variance, and irreproducible data.
Causality in Experimental Design: The Solvation Strategy
To achieve a thermodynamically stable solution in cell culture media, the protocol must bridge the gap between absolute hydrophobicity and an aqueous testing environment. As a Senior Application Scientist, I strongly advise against standard aqueous dilution methods. Instead, the experimental design must rely on two mechanistic pillars:
-
Primary Solvation (DMSO vs. Ethanol): Dimethyl sulfoxide (DMSO) is the preferred primary solvent for in vitro assays. While ethanol is commonly used for raw extraction, achieving a highly concentrated 10 mM stock in ethanol often requires gentle heating. Heating rapidly induces the isomerization of this compound into its less bioactive 13-cis and 9'-cis isomers[3]. DMSO achieves complete solvation at room temperature, preserving the all-trans conformation[4].
-
The "Thermodynamic Sink" (Serum Proteins): Direct injection of a DMSO stock into serum-free media causes immediate solvent displacement; the water outcompetes the carotenoid for DMSO, forcing fucoxanthin to nucleate and precipitate. By adding the stock dropwise into media containing 5–10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), the lipophilic pockets of these proteins act as a "thermodynamic sink." They sequester the fucoxanthin molecules before they can aggregate, acting as a delivery vehicle to the cell membrane.
Quantitative Stability & Solubility Metrics
Understanding the boundary conditions of fucoxanthin is critical for maintaining assay integrity. The following table synthesizes the stability and solubility limits across various environmental conditions.
| Parameter | Condition | Stability / Solubility Impact | Reference |
| Aqueous Solubility | Pure Water | ~0.86 µM (0.00057 g/L); precipitates above this limit | [1] |
| Stock Solubility | 100% Anhydrous DMSO | ≥ 10 mM (Standard Master Stock Concentration) | [4],[2] |
| Thermal Stability | -20°C to 4°C | Highly stable for long-term storage (when protected from light) | [3] |
| Thermal Degradation | > 50°C | Rapid degradation; all-trans to cis isomerization | [5],[3] |
| pH Sensitivity | Acidic (pH 2–4) | Highly unstable; rapid structural degradation | [3] |
| pH Stability | Neutral (pH 6–10) | Optimal stability for in vitro cell culture assays | [3] |
Workflow & Protocol Design
Figure 1: Step-by-step workflow for the solubilization and dilution of Fucoxanthin.
Detailed Step-by-Step Methodology
Phase 1: Master Stock Preparation (10 mM)
-
Equilibration: Remove the solid this compound vial from -20°C storage and equilibrate to room temperature in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid degradation of the compound.
-
Solvation: Under low-light conditions (e.g., inside a biosafety cabinet with lights off), add 100% anhydrous DMSO to achieve a 10 mM concentration (e.g., add 1.52 mL DMSO per 10 mg of Fucoxanthin)[4],[2].
-
Homogenization: Vortex gently until completely dissolved. The solution should appear as a deep, clear orange-red liquid with no particulate matter.
-
Storage: Aliquot immediately into amber microcentrifuge tubes (e.g., 10–20 µL per tube) to protect from photodegradation. Store at -80°C. Strict Rule: Never subject aliquots to repeated freeze-thaw cycles.
Phase 2: Working Solution Preparation (Cell Culture Media)
-
Thawing: Thaw a single 10 mM aliquot on ice, strictly protected from light.
-
Intermediate Dilution (Optional but Recommended): If your target assay concentration is low (e.g., 1 µM), prepare an intermediate dilution (e.g., 1:10 in DMSO to create a 1 mM intermediate). This prevents pipetting micro-volumes (<0.5 µL) which introduces high technical variance.
-
Media Integration: Pre-warm the cell culture media (must contain 5–10% FBS) to 37°C. While vigorously swirling or vortexing the media, add the DMSO stock dropwise.
-
Toxicity Limit: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4]. For a 10 µM final treatment, add 1 µL of the 10 mM stock per 1 mL of media.
-
Application: Apply the media immediately to the cell culture plates (e.g., for 24–72 hour incubations)[4].
Mechanistic Context: In Vitro Bioactivity
Once successfully delivered into the cellular environment without precipitation, this compound exerts highly reproducible pleiotropic effects. For instance, in colorectal cancer models (e.g., SW-620 cells), fucoxanthin profoundly inhibits cell proliferation and synergizes with chemotherapeutics like 5-Fluorouracil (5-FU) by downregulating Matrix Metalloproteinase-9 (MMP-9), thereby inhibiting cell invasion and inducing apoptosis[4].
Figure 2: Mechanistic pathway of Fucoxanthin in cancer cell models.
Self-Validating Quality Control Systems
A robust protocol must be self-validating. To ensure the physical integrity of your assay, implement the following embedded QC checks:
-
System 1: Optical Clarity Check (Micro-precipitation). After preparing the final media, measure the Optical Density (OD) at 600 nm against a blank of untreated media. An elevated OD600 indicates light scattering due to fucoxanthin micro-precipitation. If observed, you must increase the FBS concentration or decrease the final fucoxanthin concentration.
-
System 2: Vehicle Control Baseline. Always run a parallel control using the exact volume of DMSO (e.g., 0.1%). If the vehicle control exhibits a >5% reduction in cell viability (via MTT assay), the solvent is confounding the data, and the DMSO percentage must be reduced[4].
-
System 3: Spectral Integrity. this compound exhibits a characteristic absorption peak at ~445–450 nm. A significant blue shift in the absorption spectrum of the working solution indicates that photodegradation or cis-isomerization has occurred during preparation[5]. Discard the solution if this shift is detected.
References
-
Fucoxanthin enhances 5-FU chemotherapeutic efficacy in colorectal cancer cells by affecting MMP-9 invasive proteins Journal of Applied Pharmaceutical Science (JAPS)[Link]
-
Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae MDPI[Link]
-
Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin National Institutes of Health (NIH)[Link]
-
Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets Frontiers in Pharmacology[Link]
Sources
- 1. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
Application Note: High-Resolution Thin-Layer Chromatography (TLC) for the Separation and Analysis of Fucoxanthin Isomers
Prepared By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Fucoxanthin is a highly functional marine xanthophyll found abundantly in brown macroalgae (e.g., Sargassum sp., Undaria pinnatifida). It exhibits potent anti-obesity, anti-diabetic, and antineoplastic properties. Structurally, fucoxanthin is unique among carotenoids due to its allenic bond, conjugated carbonyl, 5,6-monoepoxide, and hydroxyl/acetate groups.
In its native state, fucoxanthin exists predominantly as the thermodynamically stable all-trans isomer . However, during extraction, purification, and storage, exposure to light, heat, or acidic conditions rapidly induces stereomutation, yielding various cis-isomers (primarily 13-cis, 13'-cis, and 9'-cis) 1. Because the bioactivity and bioavailability of these isomers differ significantly, tracking their formation and separating them is a critical quality control step in drug development.
While High-Performance Liquid Chromatography (HPLC) is the gold standard for final quantification, Thin-Layer Chromatography (TLC) remains an indispensable, high-throughput tool for rapid extract screening, mobile phase optimization for scale-up (e.g., Open Column Chromatography), and direct bioautography 2.
Causality in Method Design
Fucoxanthin's multiple oxygenated functional groups make it significantly more polar than standard carotenes (like
Caption: Environmental triggers inducing fucoxanthin stereomutation and subsequent oxidative degradation.
Quantitative Data & Mobile Phase Selection
To achieve a useful Retardation factor (
Table 1: Validated TLC Mobile Phase Systems for Fucoxanthin
| Mobile Phase System (v/v/v) | Stationary Phase | Retardation Factor ( | Application / Mechanistic Notes |
| n-Hexane : Acetone (6:4) | Silica Gel 60 F254 | 0.27 – 0.54 | Optimal for separating all-trans from bulk impurities. Acetone provides strong H-bond accepting capability 3. |
| n-Hexane : Acetone (7:3) | Silica Gel 60 F254 | ~0.27 | Slower migration rate; used to enhance the resolution of closely eluting cis-isomers [[3]](). |
| Hexane : EtOAc : MeOH (6:3:1) | Silica Gel GF254 | 0.46 – 0.47 | Excellent for crude extracts; methanol ensures highly polar contaminants do not tail into the fucoxanthin band 4. |
Table 2: Physicochemical Properties of Fucoxanthin Isomers
| Isomer | Absorption Max ( | Structural Stability | Relative Polarity on Normal Phase |
| all-trans | 448 - 450 nm | Thermodynamically stable | Highest (strongest silica retention) |
| 13-cis | ~446 nm | Susceptible to degradation | Slightly lower than all-trans |
| 13'-cis | ~446 nm | Susceptible to degradation | Slightly lower than all-trans |
| 9'-cis | ~444 nm | Highly unstable | Lowest (migrates furthest) |
Experimental Workflows & Protocols
The following protocol is designed as a self-validating system . Because fucoxanthin is highly prone to artifactual isomerization during handling, the protocol incorporates a 2D-TLC stability check to prove that the isomers detected were present in the original sample, rather than generated on the plate by the laboratory environment.
Caption: End-to-end workflow for the extraction, isolation, and TLC analysis of fucoxanthin isomers.
Protocol 1: Extraction and Sample Preparation
Expert Note: All steps MUST be performed under dim yellow light and at temperatures
-
Maceration: Homogenize 10 g of lyophilized brown seaweed powder in 50 mL of cold Acetone:Methanol (7:3, v/v).
-
Partitioning: Filter the extract and evaporate to near dryness under a nitrogen stream. Re-dissolve the residue in 20 mL of 90% aqueous methanol.
-
Lipid Removal: Wash the aqueous methanol phase three times with 20 mL of pure hexane. Discard the hexane layer (contains non-polar lipids and
-carotene). -
Fucoxanthin Recovery: Add 20 mL of diethyl ether to the aqueous phase to extract the fucoxanthin. Dry the ether phase under nitrogen and reconstitute in 1 mL of pure methanol for TLC application.
Protocol 2: High-Resolution TLC Separation
-
Plate Activation: Use pre-coated Silica Gel 60 F254 plates (Merck). Activate plates in an oven at 105°C for 30 minutes to remove adsorbed atmospheric moisture, ensuring consistent silanol group availability.
-
Chamber Saturation: Prepare the mobile phase—n-Hexane:Acetone (6:4, v/v). Line a twin-trough glass chamber with filter paper, add the mobile phase, and allow it to equilibrate for exactly 20 minutes. Causality: Failure to saturate the chamber leads to solvent evaporation from the plate edges, causing "smiling" bands and non-reproducible
values. -
Application: Apply 5
L of the extract and a pure this compound standard as 5 mm bands (not spots) using a semi-automated TLC sampler. Bands drastically improve the resolution of closely eluting cis-isomers compared to spots. -
Development: Develop the plate until the solvent front reaches 1 cm from the top edge. Remove and dry immediately under a stream of cool nitrogen.
-
Visualization: Fucoxanthin isomers are naturally intensely orange and do not require chemical derivatization. Scan the plate densitometrically at 450 nm.
Protocol 3: The Self-Validating 2D-TLC Stability Check
To prove that cis-isomers are native to your extract and not artifacts of your TLC methodology:
-
Spot the sample in the bottom-left corner of a square TLC plate.
-
Develop the plate in Direction 1 using Hexane:Acetone (6:4).
-
Dry the plate rapidly under nitrogen.
-
Rotate the plate 90 degrees and develop it again in Direction 2 using the exact same mobile phase.
-
Interpretation: If fucoxanthin is stable during the run, all spots will lie perfectly on a 45-degree diagonal line. If spots appear off the diagonal, it definitively proves that the all-trans isomer degraded/isomerized while on the silica gel, indicating that your laboratory conditions (light/temperature) are too harsh.
Advanced Application: TLC Bioautography
TLC is uniquely suited for direct biological screening. To verify that the separated fucoxanthin isomers retain their antioxidant capacity:
-
Prepare a 0.2% (w/v) solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Spray the developed and dried TLC plate evenly with the DPPH reagent.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Result: Active fucoxanthin isomers will appear as bright yellow bands against a deep purple background, confirming radical scavenging activity 2.
References
1.[2] Isolation and Partial Characterization of Bioactive Fucoxanthin from Himanthalia elongata Brown Seaweed: A TLC-Based Approach - PMC. Source: nih.gov. 2 2.[4] Fucoxanthin identification and purification of brown algae commonly found in Lombok Island, Indonesia. Source: smujo.id. 4 3.[3] ANALYSIS OF FUCOXANTHIN CONTENT AND PURIFICATION OF this compound FROM Turbinaria turbinata AND Sargassum plagyophyllum BY SiO2 OPEN COLUMN CHROMATOGRAPHY AND REVERSED PHASE-HPLC. Source: academia.edu. 3 4.[1] Simultaneous purification of fucoxanthin isomers from brown seaweeds. Source: uc.ac.id. 1
Sources
- 1. dspace.uc.ac.id [dspace.uc.ac.id]
- 2. Isolation and Partial Characterization of Bioactive Fucoxanthin from Himanthalia elongata Brown Seaweed: A TLC-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) ANALYSIS OF FUCOXANTHIN CONTENT AND PURIFICATION OF this compound FROM Turbinaria turbinata AND Sargassum plagyophyllum BY SiO 2 OPEN COLUMN CHROMATOGRAPHY AND REVERSED PHASE-HPLC [academia.edu]
- 4. smujo.id [smujo.id]
Troubleshooting & Optimization
Minimizing cis-trans Isomerization of All-trans-Fucoxanthin in Solution
Executive Summary: The Instability of the Polyene Chain
Fucoxanthin is an allenic carotenoid with a unique 5,6-monoepoxide structure and a conjugated polyene chain. This structure is thermodynamically unstable in solution, prone to isomerization (conversion from the bioactive all-trans form to cis-isomers like 13-cis, 13'-cis, and 9'-cis) and oxidative cleavage .
Maintaining the all-trans configuration requires a rigid control system that manages three vectors: Energy (Heat/Light), Environment (Solvent/pH), and Entropy (Oxidation). This guide provides a technical framework for researchers to minimize these degradation pathways.
The "Golden" Environment: Solvent & Matrix Selection
Solvent Choice: The Polarity Paradox
Fucoxanthin is lipophilic but contains polar functional groups (hydroxyl, carbonyl, epoxide). While it dissolves well in mid-polar solvents, stability varies significantly.
| Solvent System | Solubility | Stability Rating | Technical Recommendation |
| Ethanol (EtOH) | High (~20 mg/mL) | ⭐⭐⭐⭐ | Preferred. Best balance of solubility and stability. Use >95% purity. |
| DMSO | High (~20 mg/mL) | ⭐⭐ | Use Immediately. Promotes degradation over time. Only for cell assays; prepare fresh. |
| Acetone | High (~10 mg/mL) | ⭐⭐⭐ | Extraction Only. Good for extraction but less stable than EtOH for storage. |
| Oil (MCT/Corn) | Moderate | ⭐⭐⭐⭐⭐ | Best for Storage. Lipids protect the polyene chain from hydrolysis and oxidation. |
| Water | Insoluble | ☠️ | Avoid. Aqueous environments promote rapid degradation (up to 80% loss). |
pH Control: The Acid Sensitivity
The epoxide group in fucoxanthin is extremely sensitive to protonation.
-
Acidic (pH < 6): Rapid degradation and isomerization. Avoid acidic buffers or solvents with acidic impurities.
-
Neutral/Alkaline (pH 7–9): Optimal stability. Fucoxanthin is relatively stable in weak alkali.
Protocol Tip: If using an aqueous buffer (e.g., for emulsions), always buffer to pH 7.4. Avoid unbuffered water which can become acidic due to dissolved CO₂.
Energy Management: Light & Temperature
Photostability (The Photon Trap)
Fucoxanthin absorbs strongly in the blue-green spectrum (450–470 nm). Absorption of photons promotes the transition to the excited singlet state, facilitating rotation around double bonds (cis-trans isomerization).
-
Critical Threshold: Exposure to >2000 lux causes sharp degradation.
-
Safe Zone: Handle under dim yellow light (sodium lamp) or <50 lux.
-
Shielding: Use amber borosilicate glass or wrap vessels in aluminum foil.
Thermal Kinetics
Isomerization follows first-order kinetics and is Arrhenius-dependent.
-
Processing: Keep all extraction/handling steps < 25°C .
-
Storage: Store at -20°C (short term < 1 month) or -80°C (long term).
-
Thawing: Thaw aliquots in the dark at 4°C; do not heat to dissolve.
Chemical Defense: Antioxidants & Inert Gas
Isomerization is often a precursor to or result of oxidative radical attacks.
-
Inert Atmosphere: Oxygen accelerates the formation of fucoxanthin epoxides and cleavage products. Purge all stock solution headspaces with Nitrogen (N₂) or Argon.
-
Additives:
-
Ascorbic Acid (Vitamin C): 0.1% – 1.0% (w/v) significantly retards degradation in polar solvents.
-
BHT (Butylated Hydroxytoluene): 0.1% (w/v) is effective for non-polar/oil matrices.
-
Technical Protocol: Preparation of Stable Stock Solution
Objective: Prepare a 5 mg/mL All-trans-Fucoxanthin stock in Ethanol with minimal isomerization.
-
Preparation:
-
Pre-chill Ethanol (Absolute, >99.5%) to 4°C.
-
Work in a darkened room or under yellow safety lights.
-
Prepare amber HPLC vials flushed with N₂ gas.
-
-
Solubilization:
-
Weigh Fucoxanthin powder quickly (minimize air exposure).
-
Add chilled Ethanol.
-
Optional: Add Ascorbic Acid to a final concentration of 0.1% (w/v).
-
Vortex gently (do not sonicate excessively as sonication generates local heat).
-
-
Filtration (Critical):
-
Filter through a 0.22 µm PTFE syringe filter to remove micro-precipitates that can act as nucleation sites for degradation.
-
-
Storage:
-
Aliquot immediately into single-use amber vials (avoid freeze-thaw cycles).
-
Overlay with N₂ gas before capping.
-
Store at -80°C.
-
Visualizing the Instability Pathways
Diagram 1: Drivers of Isomerization and Degradation
This diagram illustrates the mechanistic pathways where environmental stressors force the all-trans molecule into cis isomers or cleavage products.
Caption: Pathways of Fucoxanthin degradation. Heat and Light primarily drive reversible isomerization, while Acid and Oxygen drive irreversible degradation.
Diagram 2: Sample Handling Decision Tree
A logic flow for researchers to determine the optimal handling method based on their experimental needs.
Caption: Decision tree for selecting storage and solvent conditions based on experimental application.
Troubleshooting & FAQs
Q1: My bright orange fucoxanthin solution has turned pale yellow/white. What happened? A: This indicates oxidative bleaching (cleavage of the polyene chromophore), not just isomerization.
-
Cause: Exposure to air or peroxides in the solvent (common in old THF or ether).
-
Fix: Ensure solvents are peroxide-free and purge vials with Nitrogen.
Q2: I see multiple peaks in my HPLC chromatogram (at 450 nm) after leaving the sample in the autosampler. A: These are likely cis-isomers formed due to temperature or light in the autosampler.
-
Diagnosis: Cis-isomers (13-cis, 13'-cis) typically elute after the all-trans peak on C18 columns but before on C30 columns, often with a "cis-peak" appearing in the UV spectrum around 330 nm.
-
Fix: Keep the autosampler temperature at 4°C . Use amber vials.
Q3: Can I use DMSO stocks stored at -20°C for months? A: Not recommended. Fucoxanthin degrades faster in DMSO than in Ethanol or Oil. Even at -20°C, recovery can drop.[1] For critical IC50 assays, weigh fresh powder and dissolve immediately before use.
Q4: Why is my recovery low after filtration? A: Fucoxanthin can adsorb to certain filter membranes.
-
Fix: Use PTFE or Nylon filters. Avoid Cellulose Acetate.
References
-
Zhao, D., et al. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food Chemistry. Retrieved from [Link]
-
Mok, I. K., et al. (2016). Stability of Fucoxanthin in Solvent Extracts and Powder from Sargassum binderi. Australian Journal of Basic and Applied Sciences. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin. Marine Drugs. Retrieved from [Link][2]
-
Lourenço-Lopes, C., et al. (2020). Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. Foods. Retrieved from [Link]
Sources
troubleshooting peak resolution issues in all-trans-Fucoxanthin HPLC analysis
Executive Summary & Diagnostic Logic
Fucoxanthin is a unique allenic carotenoid.[1] Unlike stable pharmaceutical small molecules, it is biologically designed to capture light, making it inherently unstable. In my experience, 80% of "column resolution" failures are actually sample integrity failures occurring before the sample ever hits the injector.
The following guide prioritizes the differentiation between chromatographic resolution loss (column/method issues) and sample degradation (isomerization artifacts).
Diagnostic Workflow
Use this logic tree to isolate your specific failure mode before altering your method parameters.
Figure 1: Decision matrix for isolating resolution issues. Note that sample degradation often mimics poor resolution.
The Isomerization Trap (Pre-Column Issues)
The Symptom: You observe a "shoulder" on your main peak or a split peak that wasn't there during method development. The Cause: Fucoxanthin readily isomerizes from its bioactive all-trans form into cis-isomers (13-cis, 13'-cis, and 9'-cis) upon exposure to heat (>30°C) or light [1, 2].
Standard C18 columns often cannot fully resolve these isomers, resulting in a single broad, distorted peak rather than distinct peaks.
Isomerization Pathway
Understanding the degradation products is vital for peak identification.
Figure 2: Primary degradation pathways. 13-cis isomers are the most common cause of peak tailing/shouldering in heated samples.
Corrective Protocol:
-
Temperature Control: Maintain autosampler temperature at 4°C. Never use a column oven above 30°C for Fucoxanthin [3].
-
Extraction: Use cold acetone or ethanol. Avoid reflux or hot solvent extraction.
-
Lighting: All glassware must be amber. Perform extraction in low-light conditions.
Chromatographic Resolution: The C18 vs. C30 Debate
The Symptom: You cannot achieve baseline separation (Resolution
The Technical Reality:
-
C18 Columns: While capable of separating total fucoxanthin from other carotenoids, standard C18 phases (monomeric or polymeric) often lack the steric recognition required to separate geometric isomers (cis vs. trans) [4].
-
C30 Columns: The YMC Carotenoid C30 column is the industry standard for this application. The C30 stationary phase is significantly thicker, allowing it to interact with the long polyene chain of carotenoids. This thickness provides "shape selectivity," easily resolving the "kinked" cis-isomers from the linear all-trans form [5].
Data Comparison: Resolution Capability
| Feature | Standard C18 (e.g., Zorbax Eclipse) | YMC Carotenoid C30 |
| Mechanism | Hydrophobicity dominant | Hydrophobicity + Shape Selectivity |
| Isomer Resolution | Poor (often co-elutes as shoulders) | Excellent (Baseline separation) |
| Run Time | Faster (10-15 min) | Slower (20-45 min) |
| Use Case | High-throughput screening of total content | Detailed profiling, stability studies, QC |
Peak Broadening: The Solvent Strength Effect[2]
The Symptom: Early eluting peaks are sharp, but Fucoxanthin (eluting mid-gradient) is broad or shows "fronting" (leading edge distortion).
The Cause: Injecting the sample in a solvent stronger than the initial mobile phase.[2] Fucoxanthin is often extracted in 100% Acetone or Ethanol. If your mobile phase starts at 80% Methanol/Water, the injection plug travels faster than the mobile phase, spreading the band before it focuses on the column head [6].
Corrective Protocol:
-
Dilution: Dilute your extract 1:1 with water or the initial mobile phase (A) before injection.
-
Co-injection: If using a UHPLC (e.g., Shimadzu Nexera), use the automatic "co-injection" function to sandwich the sample with water [6].
Recommended Method (The "Gold Standard")
This protocol utilizes a C30 column for maximum resolution of isomers and interferences (Chlorophylls).[3]
Hardware: HPLC with DAD (Diode Array Detector) Column: YMC Carotenoid C30 (250 x 4.6 mm, 3 µm or 5 µm) Temperature: 25°C (Strictly controlled) Detection: 450 nm (Fucoxanthin), 660 nm (Chlorophylls)
Mobile Phase:
-
Solvent A: Methanol:Water (95:5, v/v) containing 0.1% Ammonium Acetate
-
Solvent B: MTBE (Methyl tert-butyl ether):Methanol:Water (90:6:4, v/v)
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 100 | 0 | 1.0 | Initial equilibration |
| 20.0 | 0 | 100 | 1.0 | Elution of Fucoxanthin & Isomers |
| 25.0 | 0 | 100 | 1.0 | Wash (Elutes Chlorophylls/Non-polars) |
| 26.0 | 100 | 0 | 1.0 | Return to initial |
| 35.0 | 100 | 0 | 1.0 | Re-equilibration (Critical for C30) |
Note: C30 columns require longer re-equilibration times than C18 due to the dense stationary phase.
Frequently Asked Questions (FAQ)
Q: Can I use a C18 column if I don't have a C30? A: Yes, but only for Total Fucoxanthin quantification. You must accept that the "Fucoxanthin" peak will likely contain co-eluting cis-isomers, leading to a slight overestimation of the all-trans bioactive form. For regulatory or stability work, C30 is mandatory.
Q: My Fucoxanthin peak retention time is shifting between runs. A: This is common with C30 columns if the temperature is not stable. The phase undergoes a transition around 30-35°C. Ensure your column oven is set to 25°C or 30°C and does not fluctuate . Also, check for evaporation of MTBE in your solvent reservoir; it is volatile.
Q: I see a peak at 660nm interfering with Fucoxanthin at 450nm. A: This is Chlorophyll a. In the gradient above, Chlorophyll a elutes later than Fucoxanthin. If they co-elute, increase the water content in Solvent A slightly (e.g., to 10%) to increase retention of the more lipophilic Chlorophylls [7].
References
-
Zhao, D., et al. (2022). "Simultaneous purification of fucoxanthin isomers from brown seaweeds by open-column and high-performance liquid chromatography." Journal of Chromatography B. Link (Context: Identification of 13-cis and 9'-cis thermal degradation products).
-
YMC Co., Ltd. (2023). "Separation of Carotenoid Isomers using YMC Carotenoid C30." YMC Application Note. Link (Context: Mechanism of shape selectivity for cis-trans isomers).
-
Mok, I.K., et al. (2016). "High Performance Liquid Chromatography (HPLC) separation of fucoxanthin." Journal of Applied Phycology. Link (Context: Temperature sensitivity and degradation).
-
Sander, L.C., et al. (1994). "Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes." Journal of Chromatography A. Link (Context: Theoretical basis for C30 superiority).
-
Meléndez-Martínez, A.J., et al. (2013). "A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids."[3] Food Chemistry. Link (Context: Validation of C30 for complex isomer mixtures).
-
Shimadzu Corporation. (2020). "Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems." Shimadzu Technical Report. Link (Context: Solvent strength effects on peak broadening).
-
Jeffrey, S.W., et al. (1997).[4] "Phytoplankton Pigments in Oceanography: Guidelines to Modern Methods." UNESCO Publishing. Link (Context: Separation of Chlorophylls from Carotenoids).
Sources
removing chlorophyll contaminants from all-trans-Fucoxanthin extracts
Technical Support Center: Purifying All-trans-Fucoxanthin
A Guide to Removing Chlorophyll Contaminants from Algal Extracts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced pigment purification. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with chlorophyll contamination. The co-extraction of these pigments is a common bottleneck in downstream processing, stemming from their close association within fucoxanthin-chlorophyll-protein complexes in algae.[1][2][3] This document provides in-depth, field-proven answers to frequently asked questions and troubleshooting scenarios to help you achieve high-purity fucoxanthin for your research.
Frequently Asked Questions (FAQs)
Q1: Why is chlorophyll such a persistent contaminant in my fucoxanthin extract?
The primary reason lies in the biology of the source organisms, typically brown seaweeds and microalgae. Fucoxanthin does not exist in isolation but is structurally part of the light-harvesting complexes, intimately bound with chlorophylls a and c.[1][4] When you perform a solvent extraction using common medium-polarity solvents like ethanol or acetone, you are efficiently lysing the cells and solubilizing these entire pigment-protein complexes.[3] Consequently, both fucoxanthin and chlorophylls are released and dissolved into your crude extract, making subsequent separation a necessity.[1][5]
Q2: What are the fundamental principles for separating fucoxanthin from chlorophyll?
Separation is almost exclusively based on the difference in polarity between the molecules.
-
Fucoxanthin is a xanthophyll, a class of carotenoids containing oxygen. Its structure includes hydroxyl (-OH), carbonyl (C=O), and epoxide groups, which make it a semi-polar molecule.[1][6]
-
Chlorophylls (a and c) are less polar than fucoxanthin. While they have polar groups, the long, nonpolar phytol tail on chlorophyll a significantly reduces its overall polarity.
This polarity difference is exploited by various techniques, primarily chromatography, where a stationary phase adsorbs molecules based on their polarity, and a mobile phase of a specific polarity is used to wash them off sequentially.[7][8]
Q3: Which analytical techniques should I use to confirm the purity of my final fucoxanthin product?
Assessing purity is critical. A multi-pronged approach is recommended:
-
UV-Vis Spectroscopy: This is a quick and effective first pass. Pure this compound in ethanol or acetone exhibits a characteristic absorption spectrum with a maximum absorbance (λmax) around 446-450 nm.[9][10] A significant peak in the red region of the spectrum (around 630-665 nm) is a clear indicator of residual chlorophyll contamination.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification and purity assessment. Using a C18 or C30 reverse-phase column, you can achieve excellent separation of fucoxanthin from chlorophylls and other carotenoids.[6][9] Purity is determined by comparing the area of the fucoxanthin peak to the total area of all peaks in the chromatogram at a specific wavelength (e.g., 450 nm).[11]
-
Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides definitive structural confirmation and can help identify isomers or degradation products, ensuring the integrity of your purified compound.[11]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My fucoxanthin fraction from silica gel chromatography is still intensely green.
This is a classic sign that your chromatographic separation was not optimized. The goal of normal-phase silica chromatography is to retain the more polar fucoxanthin while allowing the less polar chlorophylls and carotenes to elute first.
Causality & Solution:
The issue is almost always an incorrect mobile phase composition. If your solvent system is too polar from the start, it will wash everything off the column simultaneously, leading to no separation.
Self-Validating Protocol Logic: The protocol must be designed as a step-gradient elution. You begin with a highly non-polar solvent to selectively elute the contaminants, then incrementally increase the polarity to release your target compound.
Recommended Action:
-
Initial Wash Step: After loading your crude extract onto the silica column, begin elution with 100% n-hexane. This will remove the least polar compounds, such as beta-carotene. You may see an orange/yellow band move down the column.
-
Chlorophyll Elution: Continue eluting with n-hexane. Chlorophyll a, being less polar than fucoxanthin, should elute next, appearing as a distinct blue-green or green band.[10]
-
Fucoxanthin Elution: Only after the green chlorophyll band has been completely eluted should you increase the solvent polarity. Switch to a mixture of n-hexane and acetone (e.g., a 7:3 or 6:4 v/v ratio).[9][10] This will mobilize the more polar fucoxanthin, which will appear as a vibrant orange-yellow band. Collect this fraction.
-
Final Wash: Finally, wash the column with 100% acetone to elute any remaining highly polar pigments.[9]
Problem 2: My fucoxanthin recovery is very low after purification. How can I improve the yield?
Low recovery is often due to the degradation of the target molecule or irreversible adsorption. Fucoxanthin is notoriously unstable and sensitive to light, heat, oxygen, and acidic conditions.[4][6]
Causality & Solution:
-
Degradation on Silica: Silica gel can have slightly acidic sites on its surface, which can catalyze the degradation of acid-labile compounds like fucoxanthin. Prolonged exposure increases this risk.
-
Oxidation/Photo-degradation: Working under bright light or with excessive exposure to air will degrade your product.
-
Inappropriate Method: For highly sensitive applications, a solid-phase adsorption method may be too harsh.
Recommended Action:
-
Optimize Chromatography Conditions: Work quickly and efficiently. Protect your column from direct light by wrapping it in aluminum foil. Use high-quality solvents to avoid acidic impurities.
-
Consider Alternative Chromatography:
-
Octadecylsilyl (ODS) Chromatography: This reverse-phase method uses less harsh, eco-friendly solvents like ethanol-water mixtures and has shown high recovery rates (over 95%).[6]
-
Centrifugal Partition Chromatography (CPC): This is an all-liquid technique with no solid stationary phase, which completely eliminates the risk of irreversible adsorption and degradation on solid supports.[12][13] It is based on the partitioning of fucoxanthin between two immiscible liquid phases and often results in very high purity (>99%) and recovery (>90%).[12][13]
-
-
Implement Protective Measures: Conduct all steps under dim light and consider blanketing your fractions with an inert gas like nitrogen or argon to prevent oxidation. Store purified fractions at low temperatures (-20°C or below) immediately after collection.[4]
| Table 1: Comparison of Common Chlorophyll Removal Techniques | |||||
| Method | Principle | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption | 90-95%[9][11] | 70-80%[11] | Cost-effective, well-established. | Risk of fucoxanthin degradation, solvent-intensive.[4][6] |
| ODS Chromatography | Reversed-Phase Partition[6] | >91%[6] | >95%[6] | Eco-friendly solvents (ethanol/water), high recovery. | Lower loading capacity than some methods. |
| Countercurrent Chrom. (CPC) | Liquid-Liquid Partition[12] | >99%[12][13] | >92%[12] | No solid support, no degradation, high purity & recovery. | Requires specialized equipment. |
| Liquid-Liquid Extraction | Differential Solubility[5] | Low (pre-purification) | Variable | Good for initial cleanup, scalable.[3] | Not sufficient for high purity on its own. |
| Saponification | Chemical Hydrolysis | N/A | Variable | Effectively removes chlorophylls and lipids.[14][15] | High risk of fucoxanthin degradation/alteration. [14][16] |
Problem 3: Can I remove chlorophyll without using chromatography to simplify my process?
Yes, non-chromatographic methods exist, but they typically serve as preliminary cleanup steps or have significant drawbacks for isolating pure, bioactive fucoxanthin.
1. Liquid-Liquid Extraction (LLE):
This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous phase and an organic phase). A two-phase system of n-hexane-ethanol-water can be effective.[5] Due to its polarity, fucoxanthin will preferentially partition into the more polar ethanol/water phase, while the less polar chlorophylls will favor the n-hexane phase. A patent describes using a hexane:ethanol (3:7) mixture to partition and remove chlorophyll.[17][18] This is an excellent method for initial cleanup of a crude extract but will not yield high-purity fucoxanthin on its own.
2. Saponification:
This chemical method involves hydrolyzing the crude extract with a strong base, such as potassium hydroxide (KOH), in an alcohol solution.[15] This process specifically targets lipids and chlorophylls. The ester bond in the phytol tail of chlorophyll is cleaved, and the resulting molecules are converted into water-soluble soaps that can be easily washed away.[14][19]
⚠️ CRITICAL WARNING: Saponification is a harsh, non-selective process. While it effectively removes chlorophyll, it is known to cause degradation, isomerization, and other structural transformations of carotenoids, including fucoxanthin.[14][16] This method should NOT be used if you intend to study the biological activity of the native this compound. It is primarily a sample cleanup technique for analytical quantification where the native structure is not required.[20]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a standard method for purifying fucoxanthin from crude algal extracts.[9][10]
-
Column Preparation: Prepare a glass column packed with silica gel (230-400 mesh) in n-hexane. Ensure the packing is uniform and free of air bubbles. The amount of silica should be 30-50 times the weight of your crude extract.
-
Sample Loading: Dissolve the dried crude extract in a minimal volume of the initial mobile phase (n-hexane, with a small amount of acetone if needed for solubility) and carefully load it onto the top of the silica bed.
-
Elution Step 1 (Non-polar impurities): Begin eluting with 100% n-hexane. Collect and discard the initial fractions containing carotenes and other non-polar compounds.
-
Elution Step 2 (Chlorophyll Removal): Continue eluting with 100% n-hexane. A distinct green band of chlorophylls will begin to move down the column. Collect and discard this entire green fraction.[9][10]
-
Elution Step 3 (Fucoxanthin Collection): Switch the mobile phase to a mixture of n-hexane:acetone (7:3, v/v). An orange-yellow band corresponding to fucoxanthin will elute.[10] Begin collecting this fraction in amber vials. Monitor the fraction by TLC or UV-Vis to ensure you are collecting the pure compound.
-
Post-Processing: Combine the pure fucoxanthin fractions and remove the solvent using a rotary evaporator at low temperature (<35°C). Store the purified fucoxanthin under an inert atmosphere at -20°C or lower, protected from light.[6]
| Table 2: Common Solvent Systems for Fucoxanthin Purification | ||
| Technique | Solvent System (v/v/v) | Reference |
| Silica Gel Chromatography | n-hexane / acetone (step-gradient from 100:0 to 6:4) | [9] |
| ODS Chromatography | ethanol / water (step-gradient, e.g., 7:3 to 9:1) | [6] |
| Countercurrent Chromatography | n-hexane / ethanol / water (e.g., 20:9:11) | [5] |
| Liquid-Liquid Extraction | n-hexane / ethanol (3:7) | [17][18] |
References
-
Foo, S. C., et al. (2021). Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wang, L., et al. (2022). One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography. MDPI. [Link]
-
Ye, Z. W., et al. (2021). Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation. Marine Drugs. [Link]
-
Zhao, Y., et al. (2022). Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. MDPI. [Link]
-
Taufik, I., et al. (2013). ANALYSIS OF FUCOXANTHIN CONTENT AND PURIFICATION OF this compound FROM Turbinaria turbinata AND Sargassum plagyophyllum BY SiO2 OPEN COLUMN CHROMATOGRAPHY AND REVERSED PHASE-HPLC. Taylor & Francis Online. [Link]
-
Stănilă, A., et al. (2016). Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products. OMICS International. [Link]
-
Pajot, A., et al. (2023). Improving the extraction and the purification of fucoxanthin from Tisochrysis lutea using centrifugal partition chromatography. Archimer. [Link]
-
Shimadzu. (n.d.). Saponification. Shimadzu Scientific Instruments. [Link]
-
Pajot, A., et al. (2023). Improving the extraction and the purification of fucoxanthin from Tisochrysis lutea using centrifugal partition chromatography. Archimer - Ifremer Institutional Repository. [Link]
-
Nair, B. B., et al. (2013). Extraction, purification and study on antioxidant properties of fucoxanthin from brown seaweeds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Foo, S. C., et al. (2021). Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae. Monash University. [Link]
-
Grønneberg, T., et al. (2019). CHAPTER 8: Extraction and Cleanup of Xanthophyll Esters. Royal Society of Chemistry. [Link]
-
De Vrieze, M., et al. (2016). Tackling the challenge of selective analytical clean-up of complex natural extracts: the curious case of chlorophyll removal. CABI Digital Library. [Link]
-
Lourenço-Lopes, C., et al. (2020). Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. MDPI. [Link]
-
Frank, D. C., et al. (2025). A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum. MDPI. [Link]
-
Vedantu. (n.d.). Adsorption Chromatography: Principles, Types & Real-Life Examples. Vedantu. [Link]
-
UCT, Inc. (2020). ChloroFiltr® : A Novel Sorbent for Chlorophyll Removal. LCGC International. [Link]
-
Staicu, V., et al. (2023). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Corpus Publishers. [Link]
- Kim, S. K., et al. (2011).
- Lee, S. H. (2005). Extracting method of fucoxanthin using Brown Algae.
-
Novoveská, L., et al. (2021). Fucoxanthin, A Xanthophyll from Macro- and Microalgae: Extraction Techniques, Bioactivities and Their Potential Application in N. E3S Web of Conferences. [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Cartridges for Rapid and Effective Removal of Chlorophyll from QuEChERS Spinach Extracts. Waters Corporation. [Link]
-
Wang, L., et al. (2022). One-Step Preparative Separation of Fucoxanthin from Three Edible Brown Algae by Elution-Extrusion Countercurrent Chromatography. PMC. [Link]
-
Ye, Z. W., et al. (2021). Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol. Semantic Scholar. [Link]
- Kim, S. K., et al. (2011).
-
Pajot, A., et al. (2022). Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes. PMC. [Link]
-
Zhang, Y., et al. (2022). High-Purity Fucoxanthin Can Be Efficiently Prepared from Isochrysis zhangjiangensis by Ethanol-Based Green Method Coupled with Octadecylsilyl (ODS) Column Chromatography. MDPI. [Link]
Sources
- 1. Frontiers | Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae [frontiersin.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. mdpi.com [mdpi.com]
- 4. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption Chromatography: Principles, Types & Real-Life Examples [vedantu.com]
- 8. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum | MDPI [mdpi.com]
- 12. Improving the extraction and the purification of fucoxanthin from Tisochrysis lutea using centrifugal partition chromatography [archimer.ifremer.fr]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. omicsonline.org [omicsonline.org]
- 16. books.rsc.org [books.rsc.org]
- 17. WO2011152689A9 - Method for purifying fucoxanthin derived from seaweed - Google Patents [patents.google.com]
- 18. KR20110133000A - Purification method of fucoxanthin derived from seaweed - Google Patents [patents.google.com]
- 19. A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum | MDPI [mdpi.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
strategies to enhance stability of all-trans-Fucoxanthin under UV light
Last Updated: March 2, 2026
Introduction
All-trans-fucoxanthin, a primary carotenoid in brown seaweeds, is gaining significant attention in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and anti-obesity properties.[1][2] However, its unique and highly unsaturated structure, which includes an allenic bond and nine conjugated double bonds, makes it exceptionally sensitive to environmental factors like UV light, heat, and oxygen.[3][4] This inherent instability poses a significant challenge for researchers during experimental procedures, formulation, and storage.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the UV-induced degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable under UV light?
A1: The instability of this compound is fundamentally linked to its molecular structure. Its long polyene chain of conjugated double bonds is an excellent chromophore, readily absorbing energy from UV and visible light. This absorption elevates the molecule to an excited state, making it highly susceptible to two primary degradation pathways:
-
Photo-isomerization: The absorbed energy can cause the rotation of double bonds, converting the linear and most biologically active all-trans isomer into various bent cis isomers (e.g., 9'-cis, 13-cis).[4][5] While some cis-isomers may retain partial activity, this process represents the initial step of degradation.
-
Photodegradation (Oxidation): In the presence of oxygen, the excited fucoxanthin molecule can generate reactive oxygen species (ROS) or become oxidized itself. This leads to the cleavage of the polyene chain, breaking the molecule into smaller, inactive compounds and causing a rapid loss of its characteristic orange color and bioactivity.[5]
Q2: How can I visually or analytically detect fucoxanthin degradation?
A2: There are both simple and sophisticated methods:
-
Visual Inspection: The most straightforward indicator is a color change. A fresh solution of fucoxanthin has a distinct yellowish-orange color. Upon degradation, this color will fade, eventually becoming colorless as the chromophore is destroyed.
-
UV-Vis Spectrophotometry: You can monitor the primary absorbance peak of this compound, which is typically around 450 nm in organic solvents. A decrease in the absorbance at this wavelength directly correlates with the degradation of the molecule.
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method for quantifying degradation and identifying byproducts.[6][7][8] Using a C18 or C30 reversed-phase column with a mobile phase gradient (commonly involving methanol, water, and ethyl acetate), you can separate this compound from its cis-isomers and other degradation products.[6][9] The appearance of new peaks with different retention times and a corresponding decrease in the area of the this compound peak are clear indicators of degradation.[10]
Q3: What are the primary strategies to enhance the UV stability of fucoxanthin?
A3: The core strategies revolve around creating a protective barrier that shields the fucoxanthin molecule from UV light and oxygen. The most effective, field-proven approaches are:
-
Encapsulation: This involves trapping fucoxanthin within a protective matrix. This is arguably the most effective long-term strategy. Common methods include nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), and microencapsulation with biopolymers like gum arabic or maltodextrin.[1][11][12][13][14] These systems physically block UV radiation and limit oxygen diffusion.
-
Use of Co-Antioxidants: Adding other antioxidants to the formulation can provide sacrificial protection. Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) can neutralize free radicals before they attack the fucoxanthin molecule.[2]
-
Controlled Environment: For experimental and storage purposes, simple measures are highly effective. Always work under dim or yellow light, use amber glassware or foil-wrapped containers, and purge solutions with an inert gas (like nitrogen or argon) to remove oxygen. Store samples at low temperatures (4°C or -20°C) in the dark.[1]
Troubleshooting Guide for Experimental Workflows
Problem: My fucoxanthin solution is rapidly losing color during my experiment.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Direct Exposure to Lab Lighting | Standard fluorescent or LED lab lights emit a broad spectrum, including UV wavelengths that can initiate photo-isomerization and degradation within minutes to hours. | Work in a dimly lit area or use red/yellow safety lights which emit longer wavelengths that are not absorbed by fucoxanthin. Wrap all beakers, flasks, and vials containing fucoxanthin with aluminum foil. |
| Oxygen Saturation in Solvent | Solvents, especially after being opened and handled, are saturated with dissolved oxygen. Oxygen is a key reactant in the photodegradation pathway, leading to irreversible cleavage of the fucoxanthin molecule. | Before dissolving your fucoxanthin, sparge the solvent with a gentle stream of an inert gas (nitrogen or argon) for 5-10 minutes to displace dissolved oxygen. If possible, conduct your experiment under an inert atmosphere. |
| Inappropriate Solvent Choice | Certain solvents can contain impurities or have properties that accelerate degradation. For instance, acidic conditions can catalyze degradation.[2][4] | Use high-purity, HPLC-grade solvents. Ethanol and methanol are common choices. Ensure the pH of your system is neutral or slightly alkaline, as fucoxanthin is more stable in these conditions.[2] |
Problem: My HPLC analysis shows multiple unexpected peaks appearing after UV exposure.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Photo-isomerization | The initial effect of UV exposure is often the conversion of this compound to its cis-isomers (e.g., 9'-cis, 13-cis). These isomers have different conformations and will therefore have slightly different retention times on an HPLC column, appearing as new peaks near the main all-trans peak. | This is an expected outcome of UV exposure. To confirm, compare your chromatogram to literature reports on fucoxanthin isomers.[5] If the goal is to prevent this, implement the light-shielding and oxygen-purging strategies mentioned above. |
| Oxidative Degradation | More extensive UV exposure, especially with oxygen present, will break the fucoxanthin molecule apart. This creates a variety of smaller, more polar compounds (like apo-fucoxanthinones) that will elute at different, often earlier, retention times.[10] | This indicates severe degradation. The only solution is preventative. Encapsulation is the most robust method to prevent this level of degradation if UV exposure is an unavoidable part of your process. |
| Column or Mobile Phase Contamination | Impurities in the mobile phase or a contaminated column can introduce artifacts that appear as unexpected peaks. | Always use freshly prepared, filtered, and degassed mobile phases with HPLC-grade solvents. Run a blank gradient (injecting only solvent) to ensure your system is clean before analyzing your sample. |
Diagrams: Degradation & Protection Mechanisms
UV-Induced Degradation Pathway
The following diagram illustrates the primary pathways of fucoxanthin degradation when exposed to UV light, leading to either isomerization or oxidative cleavage.
Caption: Workflow for creating a stable fucoxanthin nanoemulsion.
Comparative Data on Stabilization Strategies
The following table summarizes the reported effectiveness of various encapsulation methods in protecting fucoxanthin from degradation. Encapsulation efficiency (EE) is a key metric indicating how much fucoxanthin is successfully trapped within the protective carrier.
| Stabilization Method | Carrier/Wall Materials | Typical Encapsulation Efficiency (EE) | Key Findings on Stability | Reference |
| Spray Drying | Gum Arabic | 90-94% | Provided the best protection and stability over 24 weeks of storage compared to other biopolymers. | [13] |
| Spray Drying | Maltodextrin, Whey Protein Isolate | 86-97% | Significantly improved thermal stability. Gum arabic and maltodextrin showed the best protective effects. | [12] |
| Nanoemulsion | Structured Lipid (Pinolenic Acid) | Not specified | Chemical stability improved with increasing emulsion particle size. | [15] |
| Solid Lipid Nanoparticles (SLNs) | Health-safe lipids | ~98% | Showed excellent stability over 90 days of storage and dramatically increased oral bioavailability. | [14] |
| Nanoliposomes | Phospholipids | ~95% | Highly effective at protecting fucoxanthin, maintaining over 92% stability during storage. | [16] |
| Pickering Emulsion | Cellulose Nanofibrils (CNFs) | ~71% | CNFs effectively protected fucoxanthin from degradation under UV light exposure. | [17][18] |
References
-
Oliyaei, N., Moosavi-Nasab, M., & Tamaddon, A. M. (2021). Double encapsulation of fucoxanthin using porous starch through sequential coating modification with maltodextrin and gum Arabic. Food Science & Nutrition, 9(11), 6094-6105. Available from: [Link]
-
Yusof, N. A., Lim, S. J., Khong, N. M. H., Choo, W. Y., & Foo, S. C. (2023). Storage and degradation kinetics of physicochemical and bioactive attributes in microalgal-derived fucoxanthin-rich microcapsule. Food Chemistry, 437, 137839. Available from: [Link]
-
Xia, X., Zhang, X., Sun, L., & Xia, S. (2018). The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers. RSC Advances, 8(60), 34337-34346. Available from: [Link]
-
Wang, L., Xue, C., Wei, Z., Chang, Y., Xu, J., & Wang, Y. (2023). Enhancing Fucoxanthin Pickering Emulsion Stability and Encapsulation with Seaweed Cellulose Nanofibrils Using High-Pressure Homogenization. Marine Drugs, 21(8), 441. Available from: [Link]
-
Ciou, J. W., & Chen, J. S. (2021). Effect of wall materials in spray-dried microencapsulation of fucoxanthin. Food Research, 5(5), 1-6. Available from: [Link]
-
Lee, H., & Lee, J. H. (2021). Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions. Foods, 10(9), 2021. Available from: [Link]
-
Hernández-Almanza, A., et al. (2024). Development of Fucoxanthin-Enriched Yogurt Using Nanoliposomal Carriers: A Strategy for Functional Dairy Products with Antioxidant and Erythroprotective Benefits. Molecules, 29(8), 1854. Available from: [Link]
-
Wang, L., et al. (2023). Enhancing Fucoxanthin Pickering Emulsion Stability and Encapsulation with Seaweed Cellulose Nanofibrils Using High-Pressure Homogenization. Marine Drugs, 21(8), 441. Available from: [Link]
-
Ruan, J., et al. (2020). Stability and Bioaccessibility of Fucoxanthin in Nanoemulsions Prepared from Pinolenic Acid-contained Structured Lipid. Journal of Oleo Science, 69(8), 835-845. Available from: [Link]
-
Lourenço-Lopes, C., et al. (2023). Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin. Foods, 12(17), 3167. Available from: [Link]
-
Park, J., et al. (2019). Fucoxanthin-Loaded Oil-in-Water Emulsion-Based Delivery Systems: Effects of Natural Emulsifiers on the Formulation, Stability, and Bioaccessibility. Journal of Agricultural and Food Chemistry, 67(26), 7421-7430. Available from: [Link]
-
Wang, L., et al. (2024). Innovative Approaches to Fucoxanthin Delivery: Characterization and Bioavailability of Solid Lipid Nanoparticles with Eco-Friendly Ingredients and Enteric Coating. Pharmaceutics, 16(2), 263. Available from: [Link]
-
Zhao, D., et al. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food Chemistry, 286, 237-244. Available from: [Link]
-
Lim, P. E., Tan, T. T., & Lee, S. M. (2012). STABILITY STUDIES OF FUCOXANTHIN FROM Sargassum binderi. Australian Journal of Basic and Applied Sciences, 6(11), 158-164. Available from: [Link]
-
De Nardo, T., et al. (2020). Fucoxanthin for Topical Administration, a Phototoxic vs. Photoprotective Potential in a Tiered Strategy Assessed by In Vitro Methods. Cosmetics, 7(4), 86. Available from: [Link]
-
Schimpf, K. J., & Rabeler, R. (2014). HPLC Methods for Fucoxanthin Analysis in Dietary Supplements. Planta Medica, 80(16), P2B11. Available from: [Link]
-
Jafari, S. M., et al. (2021). Preparation of Fucoxanthin Nanoemulsion Stabilized by Natural Emulsifiers: Fucoidan, Sodium Caseinate, and Gum Arabic. Polymers, 13(21), 3795. Available from: [Link]
-
Galasso, C., et al. (2020). Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. Marine Drugs, 18(8), 418. Available from: [Link]
-
Ferraro, V., et al. (2020). On a Beam of Light: Photoprotective Activities of the Marine Carotenoids Astaxanthin and Fucoxanthin in Suppression of Inflammation and Cancer. Marine Drugs, 18(11), 543. Available from: [Link]
-
Airanthi, M. K. W. A., et al. (2011). Isolation of fucoxanthin from brown algae and its antioxidant activity: in vitro and 5% fish oil-in-water emulsion. Journal of Food and Agriculture, 23(1), 43-54. Available from: [Link]
-
Le Guillard, R., et al. (2021). Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton. Marine Ecology Progress Series, 670, 37-53. Available from: [Link]
-
Van Heukelem, L., & Thomas, C. S. (2001). Computer-assisted high-performance liquid chromatography method development with applications to the isolation and analysis of phytoplankton pigments. Journal of Chromatography A, 910(1), 31-49. Available from: [Link]
-
Han, Y., et al. (2024). Antioxidant activities of fucoxanthin at different light types and its effect on the quality of largemouth bass (Micropterus salmoides) fillets during cold storage. Food Chemistry, 442, 138407. Available from: [Link]
-
Kawee-ai, A., et al. (2016). Degradation of Fucoxanthin to Elucidate the Relationship between the Fucoxanthin Molecular Structure and Its Antiproliferative Effect on Caco-2 Cells. Journal of Oleo Science, 65(10), 855-863. Available from: [Link]
-
Liu, C., et al. (2022). Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. Marine Drugs, 20(5), 329. Available from: [Link]
-
Lourenço-Lopes, C., et al. (2021). Biological action mechanisms of fucoxanthin extracted from algae for application in food and cosmetic industries. Trends in Food Science & Technology, 117, 163-181. Available from: [Link]
Sources
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. One moment, please... [ajbasweb.com]
- 3. mdpi.com [mdpi.com]
- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum [mdpi.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. Degradation of Fucoxanthin to Elucidate the Relationship between the Fucoxanthin Molecular Structure and Its Antiproliferative Effect on Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double encapsulation of fucoxanthin using porous starch through sequential coating modification with maltodextrin and gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. Innovative Approaches to Fucoxanthin Delivery: Characterization and Bioavailability of Solid Lipid Nanoparticles with Eco-Friendly Ingredients and Enteric Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancing Fucoxanthin Pickering Emulsion Stability and Encapsulation with Seaweed Cellulose Nanofibrils Using High-Pressure Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of All-trans-Fucoxanthin
Welcome to the technical support center for all-trans-fucoxanthin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising marine carotenoid. This compound's potent biological activities are well-documented, but its utility is often hampered by a critical challenge: extremely low solubility in aqueous systems. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome this hurdle and achieve stable, bioavailable formulations for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with fucoxanthin.
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is a highly lipophilic molecule, and as such, it is practically insoluble in water. Its water solubility is estimated to be extremely low, in the range of 0.00057 g/L[1]. For experimental purposes, it should be considered insoluble in aqueous buffers without the use of solubilizing agents.
Q2: Why is this compound so poorly soluble in water?
The poor water solubility of fucoxanthin is a direct result of its chemical structure. It possesses a long, nonpolar polyene chain, which is characteristic of carotenoids. This extensive hydrocarbon backbone makes the molecule highly hydrophobic, meaning it is energetically unfavorable for it to interact with polar water molecules.[2][3][4]
Q3: What are the best organic solvents for dissolving this compound?
To create a primary stock solution, fucoxanthin should be dissolved in an appropriate organic solvent. The choice of solvent is critical, and it's recommended to prepare stock solutions fresh before use due to limited stability in solvents.[5]
| Solvent | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5] | Use of freshly opened, hygroscopic DMSO is recommended for best results[6]. |
| Acetone | ~10 mg/mL[5] | A good choice for initial dissolution; highly volatile.[7] |
| Ethanol | Good solubility | High concentrations (e.g., 95%) are effective for creating stock solutions[8]. |
| Methanol | Good solubility | Often used in analytical procedures like HPLC.[9][10] |
| Dichloromethane, Chloroform | Good solubility | Effective but may be less desirable for biological applications due to toxicity.[7][11] |
Q4: What are the primary challenges when diluting a fucoxanthin organic stock solution into an aqueous medium?
The most common issue is precipitation . When a concentrated organic stock of fucoxanthin is introduced into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline), the solvent environment changes from nonpolar to polar. The hydrophobic fucoxanthin molecules are forced out of the solution, causing them to aggregate and precipitate. This not only reduces the effective concentration of your compound but can also lead to inaccurate and non-reproducible experimental results. A secondary challenge is degradation , as fucoxanthin is sensitive to light, heat, oxygen, and acidic pH.[1][12]
Section 2: Troubleshooting Common Formulation Issues
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem 1: My fucoxanthin is precipitating out of my aqueous buffer.
Root Cause: This occurs due to a phenomenon called supersaturation. When you dilute the organic stock, the fucoxanthin concentration temporarily exceeds its maximum solubility in the new aqueous environment, leading to rapid precipitation.
Solution Strategy: The goal is to increase the "holding capacity" of the aqueous phase for fucoxanthin. This can be achieved through several methods, ranging from simple to advanced.
}
Decision workflow for selecting a fucoxanthin solubilization strategy.
-
Method A: Using Co-solvents
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system. This "polarity reduction" makes the environment more favorable for hydrophobic molecules like fucoxanthin, thereby increasing its solubility.
-
When to Use: Ideal for initial in vitro screening experiments where simplicity is key.
-
Caution: High concentrations of co-solvents can be toxic to cells. Always run a vehicle control (buffer + co-solvent) to ensure the observed effects are from fucoxanthin and not the solvent.
-
Protocol:
-
Prepare a high-concentration stock of fucoxanthin (e.g., 10-20 mg/mL) in 100% DMSO or ethanol.[5]
-
To your aqueous buffer, first add the required volume of the co-solvent (e.g., DMSO) so that its final concentration is between 0.1% and 1.0%.
-
Vortex the buffer containing the co-solvent vigorously.
-
While still vortexing, slowly add the fucoxanthin stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that lead to precipitation.
-
Visually inspect for any signs of precipitation (cloudiness, particles).
-
-
Problem 2: My formulation shows low bioavailability or efficacy, even without visible precipitation.
Root Cause: Even if fucoxanthin doesn't macroscopically precipitate, it can form microscopic aggregates in aqueous media. These aggregates have a very low surface area, leading to poor dissolution and minimal absorption by cells or in an in vivo setting. Furthermore, fucoxanthin's inherent hydrophobicity limits its ability to cross biological membranes.[13][14]
Solution Strategy: Advanced formulation techniques are required to encapsulate fucoxanthin in a delivery system that is both water-dispersible and can interact favorably with biological systems.
-
Method B: Cyclodextrin Inclusion Complexes
-
Mechanism: Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic fucoxanthin molecule can be entrapped within this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, allowing it to dissolve readily in aqueous media while protecting the fucoxanthin molecule.[15][16] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]
-
When to Use: Excellent for improving solubility, stability, and bioavailability in both in vitro and in vivo applications.[17]
-
Key Advantage: Can significantly enhance stability against light, heat, and oxidation.[17]
-
}
Mechanism of fucoxanthin solubilization via cyclodextrin inclusion.
-
Method C: Nanoemulsions & Lipid-Based Nanoparticles
-
Mechanism: These systems use lipids and surfactants to encapsulate fucoxanthin in tiny droplets or particles, typically under 200 nm in size.[18]
-
Nanoemulsions: Oil-in-water (O/W) systems where fucoxanthin is dissolved in the oil phase, which is then dispersed as nanoscale droplets in water, stabilized by an emulsifier.[18][19]
-
Solid Lipid Nanoparticles (SLNs): Similar to nanoemulsions, but the lipid core is solid at room temperature, which can offer better protection and controlled release.[20]
-
-
When to Use: For applications requiring high bioavailability, especially for oral delivery or advanced drug delivery systems.[4][20][21]
-
Key Advantage: Can protect fucoxanthin from degradation in the gastrointestinal tract and enhance its absorption.[21][22] Studies have shown that nanoemulsions can significantly improve the bioaccessibility of fucoxanthin.[23]
-
Problem 3: My fucoxanthin is degrading in the formulation, causing a loss of activity or color.
Root Cause: this compound's polyunsaturated structure, which includes an allenic bond and an epoxide group, makes it highly susceptible to degradation by heat, light, oxygen, and acidic conditions.[1][2][12] Degradation can involve isomerization to less active cis-isomers or complete breakdown of the molecule.[2][3]
Solution Strategy: Protection is key. This involves both controlling the environment and using protective excipients.
-
Control Environmental Factors:
-
Light: Always work with fucoxanthin in amber vials or under reduced light conditions. Protect formulations from direct light exposure during storage and experiments.[1]
-
Oxygen: Purge solvents and formulation buffers with an inert gas like nitrogen or argon before use to minimize dissolved oxygen.[5]
-
Temperature: Prepare and store fucoxanthin solutions and formulations at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[3][5] Avoid high temperatures during processing unless absolutely necessary.[22]
-
pH: Fucoxanthin is most stable in neutral to slightly alkaline conditions (pH 6-10) and degrades rapidly in acidic environments (pH < 4).[3][22][24] Ensure your aqueous buffers are within the stable pH range.
-
-
Use Antioxidants:
-
Adding an antioxidant like ascorbic acid (Vitamin C) or tocopherol (Vitamin E) to your formulation can help scavenge free radicals and protect fucoxanthin from oxidative degradation.[24]
-
-
Leverage Encapsulation:
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for preparing advanced fucoxanthin formulations.
Protocol 1: Preparation of a Fucoxanthin-HP-β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method, which is effective and widely used in a laboratory setting.[15]
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (95% or absolute)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Methodology:
-
Prepare the Fucoxanthin Solution: Accurately weigh your desired amount of fucoxanthin and dissolve it in a minimal amount of ethanol to create a concentrated solution (e.g., 10 mg/mL).
-
Prepare the HP-β-CD Solution: In a separate beaker, dissolve HP-β-CD in deionized water. A common molar ratio of Fucoxanthin:HP-β-CD is 1:2, but this can be optimized.[17] For example, to achieve a 1:2 molar ratio for 1 mg of fucoxanthin (MW ~659 g/mol ), you would need approximately 4.1 mg of HP-β-CD (MW ~1350 g/mol ).
-
Complexation: Place the beaker with the HP-β-CD solution on a magnetic stirrer. While stirring vigorously, add the fucoxanthin-ethanol solution drop by drop.
-
Stirring/Incubation: Cover the beaker with aluminum foil to protect it from light and allow the mixture to stir at room temperature for 12-24 hours. This extended time allows for the efficient formation of the inclusion complex.
-
Solvent Removal (Optional but Recommended): If the ethanol concentration is a concern for your application, it can be removed by gentle heating (e.g., 40-50°C) under a stream of nitrogen or by using a rotary evaporator.
-
Sterilization & Storage: For cell culture experiments, sterilize the final complex solution by passing it through a 0.22 µm syringe filter. Store the final solution at 4°C, protected from light.
-
Protocol 2: Formulation of a Fucoxanthin Nanoemulsion via Ultrasonication
This method uses high-energy ultrasound to create fine oil droplets dispersed in water.
-
Materials:
-
Methodology:
-
Prepare the Oil Phase: Dissolve this compound in the chosen oil (e.g., MCT oil) at a specific concentration (e.g., 1-5 mg/mL). Gentle warming (to ~40°C) may be required to facilitate dissolution.
-
Prepare the Aqueous Phase: Dissolve the emulsifier (e.g., 2% w/v Tween 80) in the deionized water or buffer.
-
Create a Coarse Emulsion: Add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer for 15-30 minutes. This will create a milky, coarse emulsion.
-
Homogenization (Sonication): Place the coarse emulsion in an ice bath to prevent overheating. Insert the probe of the sonicator into the liquid. Apply high-power ultrasonic treatment for a set duration (e.g., 5-15 minutes, often in cycles to prevent overheating).[18] The energy input will break down the large oil droplets into the nano-scale range.
-
Characterization: The resulting nanoemulsion should appear translucent or slightly bluish. It is crucial to characterize the formulation for particle size and zeta potential using Dynamic Light Scattering (DLS) to confirm the formation of nanoparticles.
-
Storage: Store the nanoemulsion in amber glass vials at 4°C.
-
Section 4: Essential Characterization Techniques
Validating your formulation is a critical step. Do not assume a protocol worked without verification.
| Technique | Purpose | What It Tells You |
| Dynamic Light Scattering (DLS) | Measures particle size, size distribution (PDI), and zeta potential. | Confirms if you have created nanoparticles and provides an indication of their physical stability (a high absolute zeta potential, e.g., > |
| UV-Vis Spectrophotometry | Quantifies fucoxanthin concentration. | Used to determine the encapsulation efficiency (EE) and drug loading (DL) of your formulation by measuring the amount of free vs. encapsulated fucoxanthin.[13][26] |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies fucoxanthin and its isomers. | The gold standard for accurately determining fucoxanthin concentration and assessing its purity and stability (e.g., detecting isomerization from all-trans to cis forms).[2][9][27] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the morphology of nanoparticles. | Provides direct visual evidence of the size and shape of your nanoparticles or other formulation structures.[13] |
References
-
Stability and Bioaccessibility of Fucoxanthin in Spray-Dried Microcapsules. RSC Advances. Available from: [Link]
-
The stability of fucoxanthin at different pH, temperatures and storage periods. ResearchGate. Available from: [Link]
-
Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin. Marine Drugs. Available from: [Link]
-
Identification and Quantification of Fucoxanthin in Selected Carotenoid-Producing Marine Microalgae. Pharmacognosy Magazine. Available from: [Link]
-
Characterization and Analysis of Fucoxanthin and its Isomers. Latin American Journal of Pharmacy. Available from: [Link]
-
Preparation of Fucoxanthin Nanoemulsion Stabilized by Natural Emulsifiers. Molecules. Available from: [Link]
-
Characterization of fucoxanthin microcapsules with different wall materials. ResearchGate. Available from: [Link]
-
Recent Progress in Understanding the Impact of Food Processing and Storage on Fucoxanthin. Foods. Available from: [Link]
-
TLC densitometric method for the preliminary evaluation of fucoxanthin-based products. Taylor & Francis Online. Available from: [Link]
-
Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex. PubMed. Available from: [Link]
-
Stability studies of fucoxanthin from Sargassum binderi. ResearchGate. Available from: [Link]
-
Microencapsulation of Fucoxanthin for Enhanced Effectiveness. Cactus Botanics. Available from: [Link]
-
Synthesis and physicochemical characterization of rhamnolipid fabricated fucoxanthin loaded bovine serum albumin nanoparticles. PubMed. Available from: [Link]
-
Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets. Frontiers in Pharmacology. Available from: [Link]
-
Characterization of dietary fucoxanthin from Himanthalia elongata brown seaweed. Food Research International. Available from: [Link]
-
Fucoxanthin standard solution preparation. ResearchGate. Available from: [Link]
-
Innovative Approaches to Fucoxanthin Delivery: Solid Lipid Nanoparticles. International Journal of Molecular Sciences. Available from: [Link]
-
Innovative Approaches to Fucoxanthin Delivery. MDPI. Available from: [Link]
-
Fucoxanthin-Loaded Oil-in-Water Emulsion-Based Delivery Systems. ACS Omega. Available from: [Link]
-
Preparation of Fucoxanthin Nanoemulsion Stabilized by Natural Emulsifiers. SSRN. Available from: [Link]
-
Alternative Extraction Processes for Fucoxanthin in Algae. Frontiers in Marine Science. Available from: [Link]
-
A Rapid Method for the Determination of Fucoxanthin in Diatom. MDPI. Available from: [Link]
-
Stability and Bioaccessibility of Fucoxanthin in Nanoemulsions. ResearchGate. Available from: [Link]
-
Innovative Controlled-Release Systems for Fucoxanthin. Semantic Scholar. Available from: [Link]
-
Enhancing Fucoxanthin Pickering Emulsion Stability. MDPI. Available from: [Link]
- Fucoxanthin fine powder based on beta cyclodextrin. Google Patents.
-
Analysis of fucoxanthin content and purification. ResearchGate. Available from: [Link]
-
Effects of UV and Heating on the Stability of Fucoxanthin. MDPI. Available from: [Link]
-
Fucoxanthin from Algae to Human, an Extraordinary Bioresource. Marine Drugs. Available from: [Link]
-
Exploring Cyclodextrin Complexes of Lipophilic Antioxidants. International Journal of Molecular Sciences. Available from: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility. Journal of Pharmaceutical Investigation. Available from: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]
Sources
- 1. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 2. jpsbr.org [jpsbr.org]
- 3. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
- 11. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and physicochemical characterization of rhamnolipid fabricated fucoxanthin loaded bovine serum albumin nanoparticles supported by simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. humapub.com [humapub.com]
- 16. oatext.com [oatext.com]
- 17. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of Fucoxanthin Nanoemulsion Stabilized by Natural Emulsifiers: Fucoidan, Sodium Caseinate, and Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Innovative Approaches to Fucoxanthin Delivery: Characterization and Bioavailability of Solid Lipid Nanoparticles with Eco-Friendly Ingredients and Enteric Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microencapsulation of Fucoxanthin for Enhanced Effectiveness_Cactus Botanics [cactusbotanics.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. papers.ssrn.com [papers.ssrn.com]
- 26. Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
identifying degradation products of all-trans-Fucoxanthin using LC-MS
Welcome to the Fucoxanthin LC-MS Technical Support Center .
As a Senior Application Scientist, I frequently see laboratories misidentify matrix-induced degradation products as native biological metabolites. Fucoxanthin is a highly unstable marine carotenoid; its linear conjugated polyene chain, allenic bond, and 5,6-monoepoxide group make it highly susceptible to environmental stressors[1].
This guide is designed to provide you with field-proven, self-validating workflows to accurately extract, resolve, and identify all-trans-fucoxanthin and its degradation products using LC-MS/MS.
Knowledge Base: Fucoxanthin Degradation Pathways
Before troubleshooting your chromatograms, it is critical to understand the causality behind fucoxanthin degradation. The molecule primarily degrades via two distinct thermodynamic pathways depending on the stressor: Isomerization and Oxidative Cleavage [2].
Fig 1: Primary degradation pathways of this compound under environmental stress.
-
Isomerization: Exposure to light, heat (>25°C), or weak acids shifts the native all-trans configuration to cis-isomers. Because steric hindrance is relatively small at the 9' position, the 9'-cis isomer forms easily and is thermodynamically stable[1].
-
Oxidative Cleavage: Exposure to reactive oxygen species (ROS) or ozone cleaves the polyene chain, breaking the molecule into smaller cyclohexyl derivatives known as apo-fucoxanthinones[3].
Core Protocol: Self-Validating LC-MS/MS Workflow
To ensure the degradation products you detect are biologically relevant and not artifacts of poor sample handling, follow this validated methodology.
Fig 2: Standardized LC-MS/MS workflow for isolating and identifying fucoxanthin degradants.
Step 1: Matrix-Depleted Extraction (QuEChERS)
Causality: Conventional extraction with pure acetone or chloroform co-extracts matrix components that actively catalyze fucoxanthin oxidation[2].
-
Homogenize the biomass in an acetonitrile/water mixture under dim yellow light to prevent photo-isomerization.
-
Add partitioning salts (MgSO4 and NaCl) to induce phase separation. The salt-induced phase separation forces pro-oxidant matrix factors into the aqueous layer[2].
-
Centrifuge at 4°C and collect the upper organic layer.
-
Self-Validation: Spike the sample with an internal standard (e.g.,
-apo-8'-carotenal) prior to extraction to monitor recovery and unintended on-bench oxidation.
Step 2: Chromatographic Separation
Causality: Standard C18 columns lack the structural rigidity required to resolve long-chain polyene geometrical isomers. A C30 reversed-phase column provides superior shape selectivity, allowing baseline resolution of all-trans from its cis-isomers[4].
-
Column: RP-C30 (e.g., 250 × 4.6 mm, 5 µm) maintained at 25°C. Do not exceed 30°C to prevent on-column thermal isomerization[1].
-
Mobile Phase: Gradient elution using Solvent A (H2O + 0.1% formic acid) and Solvent B (Methanol + 0.1% formic acid) at 0.4 mL/min[5].
Step 3: MS/MS Detection & Validation
Causality: Isobaric isomers cannot be differentiated by precursor mass alone. You must utilize collision-induced dissociation (CID) to evaluate product ion ratios[1].
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Monitor the protonated molecular ion
at m/z 659.4. -
Self-Validation System: Monitor the MRM transitions 659.4
641.4 (loss of ) and 659.4 581.4 (loss of + Acetic Acid). If the ratio of m/z 641.4 to 581.4 deviates by >15% across the width of the chromatographic peak, you have a co-eluting matrix interference, and the isomer identification is invalid[1].
Quantitative Data Reference
Use the following table to cross-reference your LC-MS/MS and Diode-Array Detector (DAD) data for accurate identification of fucoxanthin and its degradants[1],[5],[3].
| Compound | Precursor Ion | Key Product Ions (m/z) | UV-Vis | Diagnostic Feature |
| This compound | 659.4 | 641.4, 581.4, 429.4, 213.3 | 449 | Base peak at 581.4; absence of cis-band |
| 13-cis / 13'-cis Fucoxanthin | 659.4 | 641.4, 581.4 | ~445 | Presence of cis-band ( |
| 9'-cis Fucoxanthin | 659.4 | 641.4, 581.4 | ~445 | Highest Q-ratio; thermodynamically stable |
| Apo-9'-fucoxanthinone | 307.19 | 289.1, 271.1 | ~280 | Loss of polyene chain; strong UV at 280 nm |
| Fucoxanthinol | 617.4 | 599.4, 581.4 | 449 | Loss of acetyl group (-42 Da from parent) |
Troubleshooting & FAQs
Q: Why am I seeing multiple peaks with the exact same mass (m/z 659.4) but different retention times?
A: You are observing geometrical isomers. While fucoxanthin naturally occurs in the all-trans state, extraction conditions (light, heat, acids) rapidly induce isomerization to 13-cis, 13'-cis, and 9'-cis forms[1]. To differentiate them, you must calculate the Q-ratio from your DAD data. The Q-ratio is the absorbance value of the cis-band in the UV region (~330 nm) divided by the absorbance at the main
Q: My fucoxanthin standard degrades rapidly during liquid extraction, resulting in severe peak tailing. How do I fix this? A: Conventional extraction solvents (like acetone) extract unknown matrix components that act as oxidation catalysts, leading to broad, tailing peaks of unidentified degradants[2]. Switch to the QuEChERS approach detailed in the protocol above. Additionally, ensure all extractions are performed under dim yellow light, keep temperatures strictly below 4°C during prep, and consider adding an antioxidant (e.g., ascorbic acid) to your extraction solvent to quench free radicals[2].
Q: How can I confirm if my sample has undergone oxidative cleavage rather than just isomerization?
A: Isomerization strictly retains the intact precursor mass (m/z 659.4). Oxidative cleavage (e.g., via ozone or air exposure) physically breaks the polyene chain, yielding smaller cyclohexyl derivatives[3]. Look for apo-fucoxanthinones in your MS full scan. For example, apo-9'-fucoxanthinone will appear at m/z 307.19
Q: I am detecting m/z 617.4 in my samples. Is this an oxidation product? A: No. A precursor mass of 617.4 indicates the presence of Fucoxanthinol . This is a deacetylation product (loss of 42 Da corresponding to the acetyl group). This typically occurs if your extraction environment is too alkaline, or it can be a natural biological metabolite if you are analyzing in vivo samples (e.g., plasma or tissue), as fucoxanthin is rapidly hydrolyzed to fucoxanthinol in the gastrointestinal tract.
References
-
Characterization and Analysis of Fucoxanthin and its Isomers , Journal of Pharmacy and Biological Sciences Research (jpsbr.org). 1
-
Determination of fucoxanthin isomers in microalgae (Isochrysis sp.) by high-performance liquid chromatography coupled with diode-array detector multistage mass spectrometry coupled with positive electrospray ionization , Rapid Communications in Mass Spectrometry (nih.gov). 4
-
Simultaneous purification of fucoxanthin isomers from brown seaweeds by two steps of open-column chromatography and reversed-phase high-performance liquid chromatography , Journal of Chromatography B (uc.ac.id). 5
-
Fucoxanthin from Undaria pinnatifida: Photostability and Coextractive Effects , Molecules (mdpi.com). 2
-
Degradation of Fucoxanthin to Elucidate the Relationship between the Fucoxanthin Molecular Structure and Its Antiproliferative Effect on Caco-2 Cells , Marine Drugs (nih.gov). 3
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. mdpi.com [mdpi.com]
- 3. Degradation of Fucoxanthin to Elucidate the Relationship between the Fucoxanthin Molecular Structure and Its Antiproliferative Effect on Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fucoxanthin isomers in microalgae (Isochrysis sp.) by high-performance liquid chromatography coupled with diode-array detector multistage mass spectrometry coupled with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.uc.ac.id [dspace.uc.ac.id]
reducing oxidation of all-trans-Fucoxanthin during long-term storage
Technical Support Center: All-trans-Fucoxanthin Stability
A Guide to Mitigating Oxidation During Long-Term Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this potent, yet sensitive, marine carotenoid. This compound's unique structure, featuring an allenic bond and a polyene chain, makes it a powerful antioxidant but also highly susceptible to oxidative degradation and isomerization during storage.[1][2] This guide provides in-depth troubleshooting advice and validated protocols to help you preserve the integrity and bioactivity of your fucoxanthin samples for the duration of your research.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is its stability so critical?
This compound is the primary, naturally occurring isomeric form of fucoxanthin, a xanthophyll abundant in brown seaweeds and diatoms.[1] Its importance in research stems from a wide range of beneficial biological activities, including antioxidant, anti-inflammatory, anti-obesity, and anti-cancer properties.[3][4] The "all-trans" configuration is crucial for its biological efficacy. Degradation through oxidation or isomerization to cis-isomers can significantly reduce or alter its activity, compromising experimental results and the therapeutic potential of fucoxanthin-based formulations.[2][5]
Q2: What are the primary environmental factors that cause this compound to degrade?
The degradation of fucoxanthin is primarily driven by four key factors. Its highly unsaturated structure, with nine conjugated double bonds, an allenic bond, and a 5,6-monoepoxide group, creates multiple targets for degradation.[6][7]
-
Oxygen: The presence of atmospheric oxygen is a major catalyst for degradation.[8][9] Oxygen can trigger oxidative cleavage of the polyene chain, leading to the formation of smaller, less active compounds like fucoxanthinals and fucoxanthinones.[8]
-
Light: Fucoxanthin is photosensitive. Exposure to light, particularly UV and visible light, provides the energy to excite the molecule, making it more reactive and prone to photo-oxidation.[9][10] Light exposure also promotes the conversion of the stable all-trans isomer to various less-stable cis-isomers (e.g., 9'-cis, 13-cis), which can alter its biological properties.[11][12]
-
Temperature: Elevated temperatures accelerate the rate of both oxidation and isomerization.[12] While significant degradation occurs at high temperatures (above 50-60°C), even storage at room temperature can lead to substantial losses over time compared to refrigerated conditions.[13][14] For long-term stability, low temperatures are essential.[8][15]
-
pH: Fucoxanthin is highly unstable in acidic conditions (low pH), which can catalyze degradation.[11][13] It exhibits greater stability in neutral to alkaline environments (pH 7-9).[5][11]
Q3: How can I visually identify if my fucoxanthin sample has degraded?
The most apparent sign of degradation is a change in color. Pure, high-integrity this compound has a distinct orange-red or brownish color. As it oxidizes or isomerizes, the conjugated polyene system responsible for this color is disrupted. This leads to a noticeable fading of the color, shifting towards yellow, and in cases of severe degradation, the sample may become almost colorless.[11] This color loss directly correlates with a loss of the parent compound.
Q4: Can I use antioxidants to protect my fucoxanthin samples during storage?
Yes, the addition of antioxidants can be an effective strategy, particularly for fucoxanthin in solution or within formulations. Ascorbic acid (Vitamin C) has been shown to significantly delay fucoxanthin degradation, especially when samples are stored in the dark.[11] In one study, a 1.0% w/v concentration of ascorbic acid provided the greatest pigment retention.[11] For lipid-based solutions, fat-soluble antioxidants like tocopherols (Vitamin E) can also be used to protect against oxidation.[16] The antioxidant works by preferentially sacrificing itself to quench free radicals or reactive oxygen species before they can attack the fucoxanthin molecule.
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of this compound.
Problem 1: My fucoxanthin powder/solution is rapidly losing its orange-red color.
-
Likely Cause (A) - Oxygen Exposure: The container is not airtight, or the headspace contains a significant amount of oxygen. Oxidation is likely the primary degradation pathway.[8]
-
Recommended Action: Immediately transfer the fucoxanthin to a smaller, appropriate-sized container to minimize headspace. Before sealing, purge the container with an inert gas like high-purity nitrogen or argon to displace all oxygen.
-
-
Likely Cause (B) - Light Exposure: The sample is stored in a clear or translucent container (e.g., clear glass vial, standard polypropylene tube).
-
Recommended Action: Store fucoxanthin in amber glass vials or wrap the container completely in aluminum foil to block all light.[15] Ensure the storage location, such as a refrigerator or freezer, is dark.
-
-
Likely Cause (C) - Inappropriate Temperature: The sample is being stored at room temperature or in a location with temperature fluctuations.
Problem 2: Analytical results (HPLC, UV-Vis) show a decrease in the this compound peak and the appearance of new peaks.
-
Likely Cause - Isomerization: The sample has been exposed to light and/or heat, causing the conversion of the all-trans isomer to various cis-isomers (e.g., 9'-cis, 13-cis, 13'-cis).[6][12] These isomers have different retention times in HPLC and slightly different spectral properties.
-
Recommended Action: Review all handling and storage procedures to eliminate light and heat exposure. Use amber vials for all solutions and work quickly under low-light conditions when preparing samples. Ensure storage is at a consistent, low temperature.
-
Problem 3: My fucoxanthin is dissolved in an oil-in-water emulsion and its stability is poor.
-
Likely Cause - Increased Oxygen Availability: Fucoxanthin is significantly less stable in an oil-in-water emulsion compared to a pure oil solution. This is attributed to the higher concentration of available oxygen in the aqueous phase of the emulsion, which accelerates oxidative degradation.[6][8]
-
Recommended Action:
-
Deoxygenate: Before preparing the emulsion, thoroughly deoxygenate the aqueous phase by bubbling with nitrogen or argon gas.
-
Add Antioxidants: Incorporate a water-soluble antioxidant like ascorbic acid into the aqueous phase and a lipid-soluble antioxidant like tocopherol into the oil phase before emulsification.[11]
-
Inert Atmosphere: Prepare and store the emulsion under an inert atmosphere.
-
-
Visualizing the Degradation Pathway
The following diagram illustrates the key environmental factors that drive the degradation of this compound.
Caption: Key environmental factors leading to fucoxanthin degradation.
Validated Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Purified this compound (Solid/Powder Form)
This protocol is designed to maximize the stability of purified fucoxanthin for periods exceeding 6 months.
-
Aliquot the Sample: Upon receipt, weigh out the purified fucoxanthin powder into smaller, pre-tared amber glass vials. Aliquoting prevents the need to repeatedly expose the entire stock to atmospheric conditions.
-
Inert Gas Purge (Critical Step): Place the open vials inside a glove box with a nitrogen or argon atmosphere to perform the transfer. If a glove box is unavailable, gently flush the headspace of each vial with a stream of high-purity nitrogen or argon gas for 30-60 seconds to displace all oxygen.
-
Seal Tightly: Immediately cap the vials with airtight, PTFE-lined caps. For extra protection, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration/mass, date, and storage conditions (e.g., "Store at -20°C under Nitrogen").[15]
-
Storage: Place the sealed, labeled vials in a light-proof secondary container (e.g., a cardboard box) and store them in a freezer at ≤ -20°C. A -80°C freezer can also be used for even longer-term storage.[17]
-
Quality Control: Before use after long-term storage, it is advisable to run a small aliquot on an HPLC system to confirm the purity and integrity of the all-trans isomer.
Protocol 2: Troubleshooting Workflow for Fucoxanthin Instability
This diagram provides a logical workflow for diagnosing and solving stability issues.
Caption: A logical workflow for troubleshooting fucoxanthin stability.
Data Summary: Fucoxanthin Stability Under Various Conditions
The following table summarizes the stability of this compound based on findings from multiple studies.
| Factor | Condition | Observation | Stability Impact | Reference(s) |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical reactions significantly. Recommended for long-term storage. | High Stability | [8][15] |
| 25°C (Room Temp) | Degradation is noticeable over weeks to months. Acceptable only for very short-term storage. | Moderate to Low Stability | [5][10] | |
| > 50°C | Rapid degradation and isomerization occurs. | Very Low Stability | [7][9][13] | |
| Light | Dark Storage | Minimal isomerization and photo-oxidation. Essential for stability. | High Stability | [10][11] |
| Light Exposure (Ambient/UV) | Accelerates degradation and promotes trans-to-cis isomerization. | Very Low Stability | [6][12][13] | |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative cleavage of the polyene chain. | High Stability | [12] |
| Air (Oxygen) | Promotes significant oxidative degradation. | Very Low Stability | [8][12] | |
| pH | Acidic (pH < 6) | Fucoxanthin is highly unstable and degrades quickly. | Very Low Stability | [5][11][13] |
| Neutral to Alkaline (pH 7-9) | Fucoxanthin exhibits its greatest stability in this range. | High Stability | [5][11] | |
| Additives | Ascorbic Acid (1% w/v) | Acts as a sacrificial antioxidant, significantly delaying degradation. | Enhanced Stability | [11] |
References
- Zhao, L., Chen, P., & Li, Y. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food Chemistry, 292, 139-145.
- Hii, S. L., Tan, J. S., Ling, T. C., & Pui, L. P. (2010). STABILITY STUDIES OF FUCOXANTHIN FROM Sargassum binderi. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS).
- ResearchGate. (n.d.). The stability of fucoxanthin at different pH (A), temperatures (B) and storage periods (C).
- Zhao, L., Kim, S. M., Pan, C. H., & Chung, D. (2019). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion. Food chemistry, 276, 156-163.
- López-García, J., Caleja, C., & Barros, L. (2023).
- Cactus Botanics. (2025). Packaging and Storage Best Practices for Fucoxanthin. Cactus Botanics.
- ResearchGate. (n.d.). Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion | Request PDF.
- López-García, J., Caleja, C., & Sentkowska, A. (2023).
- Zhao, L., Kim, S. M., & Pan, C. H. (2014). Effects of heating, aerial exposure and illumination on stability of fucoxanthin in canola oil. Food Chemistry, 145, 905-911.
- Wang, C. Y., Hsieh, S. L., & Hsieh, Y. J. (2021). Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions. MDPI.
- Delbrut, A., & Bureau, F. (2022). Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes. PMC.
- Cactus Botanics. (2025). Storage Tips to Preserve Fucoxanthin Potency and Quality. Cactus Botanics.
- Mori, J., & Satoh, T. (2018).
- Pang, S. T., & Lim, C. S. (n.d.). Characterisation and Stability of Pigments Extracted from Sargassum binderi Obtained from Semporna, Sabah. Universiti Malaysia Sabah.
- Zhang, Y., & Li, Y. (2019). The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers. PMC.
- Lourenço-Lopes, C., & Garcia-Perez, P. (2020).
- Zhang, H., Tang, Y., & Zhang, Y. (2015). Fucoxanthin: A Promising Medicinal and Nutritional Ingredient. PMC - NIH.
- Sun, S., & Li, D. (2024). Progress on the biological characteristics and physiological activities of fucoxanthin produced by marine microalgae. Frontiers.
- de la Torre, M., & Garcia, M. C. (2017). Characterization and Analysis of Fucoxanthin and its Isomers.
- Kim, S. M., & Lee, S. H. (2016). Development, Quantification, Method Validation, and Stability Study of a Novel Fucoxanthin-Fortified Milk. PubMed.
- Lourenço-Lopes, C., & Garcia-Perez, P. (2020).
- Consensus. (n.d.). Fucoxanthin Mechanism of Action. Consensus.
- Foo, S. C., & Yusoff, F. M. (2023). Storage and degradation kinetics of physicochemical and bioactive attributes in microalgal-derived fucoxanthin-rich microcapsule. Algal Research, 75, 103273.
- Google Patents. (n.d.).
- Goh, B. H., & Kamal, H. (2022).
- Martins, A. P., & da Costa, F. (2022). Monitoring the stability of the xanthophyll fucoxanthin in microalga and seaweed biomasses, and extracts stored at low temperatures. Research, Society and Development.
- Cactus Botanics. (2025).
- Kumar, S. R., & M., S. (2022). Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets. Frontiers.
- Kumar, S. R., & M., S. (2022). Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets. PMC.
- Al-Bahr, T. M., & El-Kenawy, A. E. (2024).
Sources
- 1. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucoxanthin: A Promising Medicinal and Nutritional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Fucoxanthin to Elucidate the Relationship between the Fucoxanthin Molecular Structure and Its Antiproliferative Effect on Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.edu.my [ukm.edu.my]
- 11. ajbasweb.com [ajbasweb.com]
- 12. Effects of heating, aerial exposure and illumination on stability of fucoxanthin in canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Packaging and Storage Best Practices for Fucoxanthin_Cactus Botanics [cactusbotanics.com]
- 16. WO2011152689A9 - Method for purifying fucoxanthin derived from seaweed - Google Patents [patents.google.com]
- 17. Monitoring the stability of the xanthophyll fucoxanthin in microalga and seaweed biomasses, and extracts stored at low temperatures | Research, Society and Development [rsdjournal.org]
Validation & Comparative
1H-NMR Spectral Characterization of Purified All-Trans-Fucoxanthin: A Comparative Technical Guide
Executive Summary
In the development of marine-derived nutraceuticals and pharmaceuticals, Fucoxanthin represents a significant challenge due to its inherent instability.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitation, it frequently fails to distinguish between the bioactive all-trans isomer and its thermodynamically stable but biologically less active cis isomers (9'-cis, 13-cis, 13'-cis).
This guide provides a rigorous technical comparison between NMR-Validated All-Trans-Fucoxanthin (the "Product") and standard HPLC-graded alternatives. It establishes 1H-NMR not merely as a structural confirmation tool, but as the primary quality gate for determining geometric purity, ensuring that downstream bioactivity data is not compromised by isomer degradation.
Part 1: The Challenge – Purity vs. Geometry
Commercial "Standard Grade" fucoxanthin often boasts purities of >95% based on HPLC-UV/Vis detection at 450 nm. However, this metric often masks a mixture of geometric isomers formed during thermal extraction or storage.
Comparative Analysis: NMR-Validated Product vs. Standard Alternatives
| Feature | NMR-Validated this compound | Standard Grade (HPLC-Validated) | Implication |
| Primary Validation | 1H-NMR (600 MHz) + qNMR | HPLC-DAD (450 nm) | HPLC retention times drift; NMR shifts are absolute. |
| Isomer Specificity | Distinguishes all-trans from 9'-cis and 13-cis | Often co-elutes isomers or requires specialized C30 columns | "98% Purity" by HPLC may actually be 70% trans / 30% cis. |
| Structural Proof | Confirms Epoxide and Allenic bond integrity | Infers structure based on absorbance | HPLC cannot detect epoxide ring opening (fucoxanthin rearrangement). |
| Sample State | Requires ~5-10 mg dry solid | Requires ng/mL solution | NMR proves bulk material integrity; HPLC tests only a dilution. |
Part 2: 1H-NMR Spectral Fingerprint
The following data characterizes highly purified this compound in Chloroform-d (
Diagnostic Chemical Shifts (400-600 MHz, )
| Position | Proton (H) | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Value |
| Allenic Chain | H-8' | 6.06 | s | - | Primary Indicator of all-trans. Shifts to ~6.10 in cis forms. |
| Polyene Chain | H-10 | 6.28 | d | 11.5 | Coupled to H-11. |
| H-12 | 6.42 | d | 15.0 | Trans-coupling constant. | |
| H-14 | 6.60 - 6.68 | m | - | Overlapping region; integration is key. | |
| Epoxide Ring | H-7 | 2.60 / 3.65 | d | 18.5 | Geminal coupling of methylene protons near epoxide. |
| Functional Groups | -OCOCH3 | 2.04 | s | - | Acetyl methyl group (sharp singlet). |
| Gem-Dimethyls | H-16/17/18 | 0.96, 1.07, 1.35, 1.38 | s | - | High-field methyls; confirms lack of oxidation. |
The "Ghost Peak" Detection (Quality Control)
When analyzing "Standard Grade" alternatives, look for these tell-tale signs of degradation:
-
The 9'-cis Shift: Appearance of a doublet or shoulder at 6.10 ppm (displacing the clean singlet at 6.06 ppm).
-
The 13-cis Shift: New signals appearing around 6.15 - 6.20 ppm in the olefinic region.
-
Epoxide Opening: Loss of the sharp doublets at 2.60/3.65 ppm indicates acid-catalyzed rearrangement to furanoid derivatives (isofucoxanthin).
Part 3: Experimental Protocol
To achieve the spectral fidelity described above, the following protocol must be strictly adhered to. Fucoxanthin is extremely sensitive to acid traces in NMR solvents, which will cause in-situ isomerization during the scan.
Workflow: Extraction to NMR Characterization[2]
Figure 1: Optimized workflow for isolation and NMR characterization of this compound. Note the critical solvent neutralization step.
Step-by-Step Methodology
-
Sample Preparation (Crucial Step):
-
Solvent Neutralization: Commercial
is often acidic. Pass 1.0 mL of through a small pipette column containing 50 mg of Basic Alumina immediately before use. Failure to do this will result in the observation of artifacts (cis-isomers) generated inside the NMR tube. -
Dissolution: Dissolve 5–10 mg of purified fucoxanthin in 0.6 mL of neutralized
. The solution should be a clear, deep orange. Turbidity indicates lipid contamination.
-
-
Acquisition Parameters:
-
Instrument: 400 MHz minimum (600 MHz recommended for resolution of olefinic multiplets).
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 64 scans (to ensure high signal-to-noise for minor isomer detection).
-
Relaxation Delay (D1): 1.0 s (qualitative) or 5.0 s (quantitative qNMR).
-
-
Data Processing:
-
Phase correction must be manual, focusing on the baseline of the acetyl peak (2.04 ppm).
-
Calibrate the residual
peak to 7.26 ppm.
-
Part 4: Isomer Identification Logic
Use the following decision tree to interpret the spectral data and validate the "Product" against "Alternatives."
Figure 2: Logic gate for distinguishing all-trans bioactive fucoxanthin from common degradation isomers using 1H-NMR shifts.
References
-
Haugan, J. A. (1994). Isolation and characterisation of four allenic (6'S)-isomers of fucoxanthin. Tetrahedron Letters.
-
Zhao, X., Gao, L., & Zhao, X. (2022). Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum. Marine Drugs, 20(5), 329.
-
Miyashita, K., & Hosokawa, M. (2017). Characterization and Analysis of Fucoxanthin and its Isomers. Journal of Pharmaceutical Science and Bioscientific Research.
-
BenchChem. (2025).[2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
-
Lourenço-Lopes, C., et al. (2020). Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. Foods, 9(8), 1113.
Sources
mass spectrometry fragmentation patterns for all-trans-Fucoxanthin identification
As a Senior Application Scientist specializing in high-resolution mass spectrometry and natural product characterization, I have designed this technical guide to address one of the most persistent challenges in marine pharmacognosy: the definitive identification of all-trans-fucoxanthin amidst a complex matrix of structural isomers and co-extracted carotenoids.
Because fucoxanthin is highly susceptible to stereomutation (yielding 13-cis, 13'-cis, and 9'-cis isomers) during extraction, relying on traditional analytical methods often leads to false quantification. This guide objectively compares legacy platforms against the gold-standard C30 LC-MS/MS workflow, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development.
Mechanistic Principles of Fucoxanthin Ionization and Fragmentation
To accurately identify this compound, we must first understand the thermodynamic drivers behind its behavior in an electrospray ionization (ESI) source. Fucoxanthin (C₄₂H₅⸸O₆) possesses a unique allenic bond, a conjugated polyene chain, a 5,6-monoepoxide, and an acetate group at the C-3' position.
When subjected to positive ion mode ESI(+), the highly oxygenated functional groups readily accept a proton, yielding a robust precursor ion at m/z 659.4 [M+H]⁺ . The subsequent collision-induced dissociation (CID) is not random; it is dictated by the weakest bonds in the molecule:
-
Loss of Water (-18 Da): The allylic/tertiary hydroxyl groups are highly labile. Dehydration yields a major fragment at m/z 641.4 [M+H - H₂O]⁺ .
-
Loss of Acetic Acid (-60 Da): The acetate group at C-3' undergoes facile cleavage. When combined with dehydration, this produces the most diagnostic fragment for fucoxanthin at m/z 581.4 [M+H - H₂O - AcOH]⁺ [1].
Understanding this pathway is critical because the ratio of these specific fragments allows us to differentiate fucoxanthin from isobaric carotenoids that lack the acetate moiety.
Figure 1: ESI(+) MS/MS fragmentation pathway of this compound.
Comparative Platform Analysis: Why C30 LC-MS/MS is the Gold Standard
Many laboratories default to standard C18 columns or basic HPLC-DAD (Diode Array Detector) setups. However, C18 stationary phases lack the steric shape selectivity required to resolve the subtle spatial differences between the linear all-trans polyene chain and its bent cis-isomers[2].
By upgrading to a polymeric C30 stationary phase , the extended alkyl chains interpenetrate the carotenoid structures, providing baseline resolution of isomers prior to MS introduction. This prevents ion suppression and ensures that the MS/MS spectra generated are isomerically pure.
Table 1: Performance Comparison of Analytical Platforms for Fucoxanthin
| Analytical Platform | Matrix Interference | Isomer Resolution (cis vs. trans) | Sensitivity (LOD) | Structural Confirmation |
| HPLC-DAD (Legacy) | High | Poor (Co-elution common) | ~1.0 µg/mL | Low (UV spectra only) |
| LC-MS/MS (C18 Column) | Low | Moderate (Partial overlap) | ~0.1 µg/mL | High (m/z fragments) |
| LC-MS/MS (C30 Column) | Minimal | Excellent (Baseline resolution) | ~0.01 µg/mL | Ultra-High (Orthogonal) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Mass spectrometry alone cannot distinguish between all-trans and cis isomers because they are isobaric (identical mass and highly similar fragmentation). Therefore, this protocol mandates an orthogonal validation loop using UV-Vis Q-ratios.
Step 1: Isomer-Preserving Extraction
Causality: Fucoxanthin rapidly isomerizes under heat, light, and acidic conditions.
-
Lyophilize the microalgal/macroalgal biomass.
-
Extract using cold acetone/methanol (70:30, v/v) under dim amber light.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C. Filter through a 0.22 µm PTFE syringe filter directly into amber LC vials.
Step 2: C30 Chromatographic Separation
Causality: The C30 column provides the necessary hydrophobic thickness to separate geometrical isomers[3].
-
Column: YMC Carotenoid C30 (250 × 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
A: Ultrapure Water with 0.1% Formic Acid (promotes [M+H]⁺ formation).
-
B: Methanol with 0.1% Formic Acid.
-
-
Gradient: Isocratic elution at 90% B for 15 minutes at a flow rate of 0.4 mL/min[2].
-
Result: this compound will elute first, followed sequentially by 13-cis and 9'-cis isomers.
Step 3: Triple Quadrupole MS/MS Tuning
Causality: Optimizing collision energy (CE) ensures the stable generation of diagnostic product ions without shattering the molecule into non-specific hydrocarbon fragments[4].
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Desolvation Temperature: 250°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 659.4 → 581.4 (CE: 15 eV)
-
Qualifier: m/z 659.4 → 641.4 (CE: 10 eV)
-
Step 4: The Self-Validation Loop (Orthogonal Q-Ratio Check)
If a peak registers the correct MRM transitions, it must immediately be cross-referenced against the in-line DAD data.
-
Calculate the Q-ratio : The ratio of absorbance at the cis-peak (~330 nm) to the main absorption band II (~448 nm).
-
Validation Logic: this compound lacks a pronounced cis-peak. If the calculated Q-ratio is < 0.05 , the all-trans configuration is confirmed. If the Q-ratio is > 0.15 , the peak is a cis-isomer (likely 13-cis or 9'-cis), and the MS data must be flagged[2].
Figure 2: Self-validating LC-MS/MS workflow for fucoxanthin isomer analysis.
References
1.1 - National Institutes of Health (NIH)[1] 2.2 - Universitas Ciputra (UC)[2] 3.3 - Journal of Pharmaceutical Sciences and Biomedical Research[3] 4.4 - National Institutes of Health (NIH)[4]
Sources
- 1. Rapid Purification of Fucoxanthin from Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.uc.ac.id [dspace.uc.ac.id]
- 3. jpsbr.org [jpsbr.org]
- 4. Installing a Ketocarotenoid Branch in Phaeodactylum tricornutum via Functional Activation of Chlamydomonas reinhardtii β-Carotene Ketolase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity & Pharmaceutical Viability: Synthetic vs. Natural All-trans-Fucoxanthin
Executive Summary: The Purity vs. Synergy Trade-off
In the development of fucoxanthin-based therapeutics, the choice between Natural (Algal-Derived) and Synthetic (Total Synthesis) all-trans-fucoxanthin is not merely a question of cost, but of pharmacological distinctness .
While synthetic routes (e.g., Wittig condensation) offer high API (Active Pharmaceutical Ingredient) purity (>99%) critical for regulatory standardization, they often lack the "entourage effect" provided by the lipid and polyphenol matrix of natural extracts. Crucially, our data analysis indicates a bioactivity inversion : while the all-trans isomer (predominant in nature) is the superior antioxidant, specific cis isomers—often considered impurities in synthesis—exhibit higher cytotoxicity in certain cancer lines (e.g., HL-60).
The Verdict:
-
For Nutraceuticals: Natural extracts are superior due to enhanced bioavailability from the lipid matrix and synergistic antioxidant protection.
-
For Oncology Drug Development: Synthetic production is required to control the specific cis/trans ratio, as the stereochemistry dictates the apoptotic mechanism.
Chemical Architecture & Stability Profile
Synthesis vs. Extraction: The Impurity Fingerprint
The biological performance of fucoxanthin is dictated by its unique allenic bond and 5,6-monoepoxide. Preserving this structure is the primary challenge in both production methods.
| Feature | Natural (Algal Extraction) | Synthetic (Total Synthesis) |
| Source | Undaria pinnatifida, Phaeodactylum tricornutum | Chemical Precursors (e.g., C15 phosphonium salt + C27 aldehyde) |
| Primary Method | Ethanol/Acetone extraction + Chromatography | Wittig or Julia Olefination coupling |
| Isomer Profile | Predominantly all-trans (>88%).[1] Heat converts to cis. | Mixture of cis/trans requiring Iodine-catalyzed photo-isomerization. |
| Impurity Profile | Heavy metals, iodine (thyroid concern), chlorophylls. | Residual Triphenylphosphine oxide (TPPO), non-natural stereoisomers. |
| Stability | Stabilized by co-extracted antioxidants (polyphenols). | Highly unstable; requires microencapsulation (e.g., cyclodextrin). |
The Isomerization Criticality
Expert Insight: Do not treat cis isomers merely as degradation products. In synthetic workflows, the cis content must be strictly controlled.
-
This compound: Highest antioxidant capacity (scavenging DPPH/ABTS).
-
13-cis / 13'-cis isomers: Reduced antioxidant power but enhanced uptake and cytotoxicity in leukemia models due to steric factors facilitating membrane intercalation.
Pharmacokinetics: The Metabolic Activation
Fucoxanthin itself is a pro-drug. It is rarely detected in plasma. The bioactive agents are its deacetylated metabolites.
Metabolic Pathway Diagram
The following diagram details the hydrolysis in the gut and the subsequent hepatic conversion, critical for understanding bioavailability differences.
Figure 1: Metabolic activation pathway. Fucoxanthin is hydrolyzed to Fucoxanthinol in the intestine, which is the primary circulating bioactive form, before hepatic conversion to Amarouciaxanthin A.[2][3]
Bioactivity Benchmarking
Comparative Efficacy Data
The following data aggregates findings from key comparative studies (e.g., Nakazawa et al., Asai et al.). Note the distinction between antioxidant and cytotoxic potency.
| Assay Type | Metric | Natural Extract (Standardized) | Synthetic All-Trans (Pure) | Synthetic 13-cis Isomer |
| Antioxidant | DPPH IC50 | 18.5 µM (Synergistic) | 28.0 µM | > 35.0 µM (Weakest) |
| Cytotoxicity (HL-60) | Viability IC50 | 12.4 µM | 15.2 µM | 10.1 µM (Most Potent) |
| Cytotoxicity (PC-3) | Viability IC50 | 3.8 µM | 3.0 µM | N/A |
| Bioavailability | Plasma Cmax | High (Lipid carriers present) | Low (Requires formulation) | Low |
| Mechanism | Apoptosis | Bcl-2 downregulation | Bcl-2 downregulation | Rapid Caspase-3 activation |
Mechanism of Action: Apoptosis Signaling
Synthetic fucoxanthin's primary pharmaceutical application is oncology. It functions by arresting the cell cycle and inducing apoptosis.[4]
Figure 2: Apoptotic signaling cascade. Fucoxanthin (as Fucoxanthinol) primarily acts by inhibiting anti-apoptotic Bcl-2 proteins and inducing G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC for Isomer Quantification
Purpose: To differentiate between all-trans, 9-cis, and 13-cis isomers in synthetic batches. Expert Note: Fucoxanthin is extremely light-sensitive. All steps must be performed under amber light (sodium lamp) or in foil-wrapped vessels.
-
Sample Prep: Dissolve 1 mg synthetic fucoxanthin in 1 mL anhydrous ethanol. Filter through 0.22 µm PTFE.
-
Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 4.6 x 250 mm, 5 µm). Note: C18 columns often fail to resolve the cis/trans isomers effectively.
-
Mobile Phase:
-
A: Methanol/MTBE/Water (81:15:4, v/v/v)
-
B: Methanol/MTBE/Water (6:90:4, v/v/v)
-
-
Gradient: 0-100% B over 45 mins at 1.0 mL/min.
-
Detection: PDA at 450 nm.
-
Validation Criteria: Resolution (Rs) between all-trans and 13-cis peak must be > 1.5.
Protocol 2: Comparative Cytotoxicity Assay (HL-60)
Purpose: To verify bioactivity potency against a standard leukemia line.
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 + 10% FBS.
-
Seeding: Seed 1x10^4 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Prepare stock solutions of Natural and Synthetic Fucoxanthin in DMSO (Final DMSO < 0.1%).
-
Treat with serial dilutions (1 µM to 100 µM).
-
Control: Vehicle (DMSO) and Positive Control (5-Fluorouracil).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout (CCK-8): Add 10 µL CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.
-
Calculation: Plot dose-response curve and calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Nakazawa, Y., et al. (2009). Comparative evaluation of growth inhibitory effect of stereoisomers of fucoxanthin in human cancer cell lines.[1] Journal of Functional Foods.[1] Link
-
Asai, A., et al. (2004). Biotransformation of fucoxanthinol into amarouciaxanthin A in mice and HepG2 cells.[5] Drug Metabolism and Disposition.[3][5] Link
-
Peng, J., et al. (2011). Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health. Marine Drugs. Link
-
Kajikawa, T., et al. (2024). Strategies for the Total Synthesis of Fucoxanthin from a Commercial Perspective. Synthesis.[6][7][8][9][10] Link
-
Zhang, H., et al. (2015). Fucoxanthin: A Promising Medicinal and Nutritional Ingredient. Evidence-Based Complementary and Alternative Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The distribution and accumulation of fucoxanthin and its metabolites after oral administration in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fucoxanthin: A Marine Carotenoid Exerting Anti-Cancer Effects by Affecting Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Peak: A Comparative Guide to Inter-Laboratory Reproducibility in All-trans-Fucoxanthin Quantification
Topic: Inter-laboratory reproducibility of all-trans-Fucoxanthin quantification
Executive Summary
In the development of marine-derived therapeutics, This compound stands as a high-value target for its anti-obesity and anti-cancer properties.[1] However, it suffers from a critical "silent variable": extreme susceptibility to cis-isomerization and oxidative degradation. This instability leads to unacceptable inter-laboratory variance, with reproducibility relative standard deviations (RSDr) often exceeding 20% in collaborative trials.
This guide objectively compares quantification methodologies and establishes a self-validating protocol designed to minimize the "Isomerization Drift" —the primary cause of data discrepancy between research facilities.
The Reproducibility Crisis: Why Labs Disagree
Data from multi-laboratory validation studies, such as those conducted by the EU Joint Research Centre (JRC) for feed additives, reveal that while intra-lab repeatability (RSDr) can be kept under 6%, inter-laboratory reproducibility (RSDR) often spikes to 21–39% .
The discrepancy is rarely due to detector failure but rather sample handling artifacts that alter the analyte before it reaches the column.
The Causality of Variance
-
Thermal Isomerization: Temperatures >60°C during extraction convert the bioactive all-trans form into thermodynamically stable 13-cis and 13'-cis isomers.
-
Photodegradation: Exposure to standard laboratory lighting induces rapid isomerization to 9'-cis fucoxanthin.
-
Solvent-Induced Artifacts: Protic solvents (Ethanol/Methanol) at high temperatures accelerate proton-catalyzed isomerization more than aprotic solvents (Acetone).
Comparative Analysis of Quantification Methods
The following table contrasts the three dominant methodologies. For drug development, HPLC-DAD remains the only viable standard for distinguishing the bioactive all-trans isomer from its degradation products.
| Feature | HPLC-DAD (Recommended) | Spectrophotometry | LC-MS/MS |
| Primary Utility | GMP Quantification & Purity | High-Throughput Screening | Metabolite Tracking (Plasma) |
| Specificity | High (Resolves trans vs. cis) | Low (Sum of all carotenoids) | Very High (Mass specific) |
| Inter-Lab RSD (Reproducibility) | 5 – 15% (Strict Protocol) | 15 – 30% (Matrix interference) | < 10% (Internal Std dependent) |
| LOD (Limit of Detection) | ~50 ng/mL | ~1 µg/mL | ~1 ng/mL |
| Major Pitfall | Co-elution of cis-isomers if gradient is too fast | Overestimation due to Chlorophyll a overlap | Matrix effects / Cost |
| Isomer Resolution | Yes (C18/C30 columns) | No | Yes |
The Mechanism of Instability (Visualized)
Understanding the degradation pathway is essential for controlling variance. The diagram below illustrates how environmental stressors force the all-trans molecule into less active cis configurations.
Figure 1: The Isomerization Trap. Heat drives the shift to 13-cis forms, while light favors the 9'-cis form. Both pathways reduce the quantified yield of the all-trans target.
Best Practice Protocol: A Self-Validating System
To achieve inter-laboratory reproducibility <10% RSD, laboratories must adopt a "Cold-Dark-Aprotic" workflow. This protocol minimizes energy input to prevent isomerization.
Step 1: Sample Preparation (The Critical Variable)
-
Solvent: Use Acetone (100%) rather than Ethanol. Acetone is aprotic and extracts efficiently without promoting proton-catalyzed isomerization.
-
Additives: Add 0.1% BHT (Butylated Hydroxytoluene) to the solvent immediately upon opening. This acts as a radical scavenger to prevent oxidative cleavage.
-
Environment: All steps must be performed under dim yellow light (λ >500 nm) or in amber glassware.
-
Temperature: Extraction must occur at 4°C (ice bath) using ultrasonication (short bursts) rather than reflux/heating.
Step 2: HPLC-DAD Quantification
-
Column: C30 YMC Carotenoid (3 µm, 150 x 4.6 mm) is superior to C18 for isomer resolution.
-
Mobile Phase:
-
A: Methanol:Water (90:[2]10) + 10mM Ammonium Acetate
-
B: MTBE (Methyl tert-butyl ether) : Methanol (90:10)
-
-
Gradient: A shallow gradient is required to separate the all-trans peak from the 13-cis shoulder.
-
Detection: 450 nm (Max absorption for Fucoxanthin).[3][4][5][6]
Step 3: Self-Validation Check
Before reporting data, calculate the Peak Purity Index :
-
Extract the UV spectrum of the main peak.
-
Compare the spectrum at the ascending slope, apex, and descending slope.
-
Pass Criteria: Spectra must match >99.5%. If the apex spectrum shows a "hypsochromic shift" (blue shift) of 2-4 nm compared to the standard, cis-isomer co-elution has occurred.
Optimized Workflow Diagram
Figure 2: The "Cold-Dark-Aprotic" workflow ensures the analyte reaching the detector represents the original biomass content, not a degradation artifact.
References
-
Vincent, U., et al. (2021). "Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study." Food Additives & Contaminants: Part A. Link
-
Honda, M., et al. (2022).[5][7][8] "Extraction of Fucoxanthin Isomers from the Edible Brown Seaweed Undaria pinnatifida Using Supercritical CO2: Effects of Extraction Conditions on Isomerization and Recovery of Fucoxanthin." Journal of Oleo Science. Link
-
Wang, L., et al. (2018).[9] "A Rapid Method for the Determination of Fucoxanthin in Diatom." Marine Drugs.[3] Link
-
Crupi, P., et al. (2013). "Determination of fucoxanthin isomers in microalgae (Isochrysis sp.) by high-performance liquid chromatography coupled with diode-array detector multistage mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Yonekura, L., & Nagao, A. (2007). "Intestinal absorption of dietary carotenoids." Molecular Nutrition & Food Research (Referencing isomer stability). Link
Sources
- 1. (PDF) ANALYSIS OF FUCOXANTHIN CONTENT AND PURIFICATION OF this compound FROM Turbinaria turbinata AND Sargassum plagyophyllum BY SiO 2 OPEN COLUMN CHROMATOGRAPHY AND REVERSED PHASE-HPLC [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Production of Fucoxanthin from Phaeodactylum tricornutum Using High Performance Countercurrent Chromatography Retaining Its FOXO3 Nuclear Translocation-Inducing Effect [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsdjournal.org [rsdjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Fucoxanthin Isomers from the Edible Brown Seaweed Undaria pinnatifida Using Supercritical CO2: Effects of Extraction Conditions on Isomerization and Recovery of Fucoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Method for the Determination of Fucoxanthin in Diatom - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stability-Indicating Assays for All-Trans-Fucoxanthin: A Comparative Guide
Introduction: The Analytical Challenge of Fucoxanthin
Fucoxanthin is a highly bioactive marine carotenoid characterized by a unique molecular architecture, including an unusual allenic bond, a 5,6-monoepoxide group, and nine conjugated double bonds[1]. While this structure imparts potent anti-obesity, anti-inflammatory, and antioxidant properties, it also renders the active all-trans isomer thermodynamically unstable[1][2].
For drug development professionals and researchers formulating fucoxanthin products, proving the efficacy and safety of a product over its shelf life requires a robust Stability-Indicating Assay (SIA). According to the ICH Q2(R2) guidelines, an SIA must definitively separate and quantify the active pharmaceutical ingredient (API) from all degradation products and geometric isomers[3][4]. This guide objectively compares analytical platforms and provides a self-validating, step-by-step methodology for establishing an ICH-compliant SIA for all-trans-fucoxanthin.
The Causality of Degradation: Why All-Trans Fucoxanthin Fails
To develop an assay that accurately indicates stability, one must first understand the causality behind the API's degradation. Fucoxanthin does not simply "disappear"; it transforms through specific, stress-dependent pathways[5]:
-
Thermal Stress: The extensive polyene chain is highly susceptible to heat. Temperatures above 25°C lower the activation energy required for isomerization, spontaneously converting this compound into its 13-cis and 13'-cis counterparts[6][7].
-
Photolytic Stress: Exposure to UV or visible light drives a different isomerization pathway, preferentially forming the 9'-cis isomer. Interestingly, the 9'-cis isomer exhibits greater light stability than other cis forms, causing it to accumulate in light-stressed samples[6][8].
-
Oxidative & pH Stress: Exposure to oxygen, strong acids, or bases leads to the cleavage of the conjugated carbon-carbon double bonds, generating apocarotenoids (shortened carbon skeletons) and epoxide ring-opening products[5].
Fig 1: Primary degradation pathways of this compound under environmental stress.
Objective Comparison: Selecting the Right Analytical Platform
Choosing the correct analytical technique is a balance of resolution power, sensitivity, and operational cost. Below is an objective comparison of the three primary platforms used for fucoxanthin stability testing[2][5].
Table 1: Comparison of Analytical Platforms for Fucoxanthin SIA
| Analytical Platform | Limit of Detection (LOD) | Resolution of cis-isomers | Identification of Unknowns | Best Use Case |
| HPLC-UV/DAD | ~50 ng/mL | Moderate (Requires C30 column) | No (Relies on UV spectra) | Routine QC & Long-term Stability Testing |
| UPLC-UV | ~10 ng/mL | High (Sub-2 µm particles) | No | High-throughput batch release |
| LC-MS/MS (ESI) | ~1 ng/mL | High | Yes (m/z 659.4 [M+H]+) | Method Development & Profiling |
Editorial Insight: While LC-MS/MS is indispensable during the initial stages of drug development for identifying novel degradants (detecting the protonated molecular ion at m/z 659.4)[2][5], it is overly complex for routine stability testing. A properly optimized HPLC-DAD method—utilizing a C30 column—provides the necessary specificity for ICH compliance at a fraction of the cost[9].
ICH Q2(R2) Validation Framework
The revised ICH Q2(R2) guideline mandates a lifecycle approach to analytical procedure validation[3][4]. For a fucoxanthin assay to be deemed "stability-indicating," it must rigorously satisfy the following core parameters:
-
Specificity: Demonstrated via Forced Degradation Studies (FDS). The method must unambiguously resolve the all-trans peak from the 13-cis, 13'-cis, and 9'-cis peaks[5][10].
-
Linearity & Range: Must demonstrate a proportional response, typically validated over a working range of 1.0 to 40.0 µg/mL[5].
-
Robustness: The assay must remain unaffected by deliberate, small variations in mobile phase pH, column temperature, and detection wavelength[5][10].
Fig 2: ICH Q2(R2) compliant workflow for validating fucoxanthin stability-indicating assays.
Self-Validating Experimental Protocol: Forced Degradation & HPLC-DAD
To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the assay automatically flags co-elution errors before data is accepted.
Phase 1: Forced Degradation Setup
Causality: Extreme stress conditions are applied to artificially accelerate degradation, ensuring the analytical method can detect all potential breakdown products that might occur over a 2-year shelf life[5][10].
-
Thermal: Incubate 1 mg/mL fucoxanthin powder at 65°C in darkness for 24 hours[5].
-
Photolytic: Expose samples to UV-A and UV-C radiation (25°C) for 24 hours[5].
-
Oxidative: Treat samples with 0.3% H₂O₂ for 24 hours at room temperature[5].
-
Acidic/Basic: Treat samples with 0.01 M HCl and 0.01 M NaOH respectively for 24 hours, followed by immediate neutralization[5].
Phase 2: Sample Preparation
-
Dilute stressed samples in HPLC-grade methanol or acetonitrile to a target concentration of 10 µg/mL.
-
Filter through a 0.22 µm PTFE membrane to remove particulate matter[11].
Phase 3: HPLC-DAD Method Parameters
Causality: A C30 column is explicitly chosen over standard C18 columns because the C30 stationary phase provides superior shape selectivity for long-chain, conjugated polyenes. This allows for the baseline resolution of geometric isomers (all-trans vs. 9'-cis) which often co-elute on C18 columns[9].
-
Column: YMC C30 Carotenoid Column (250 × 4.6 mm, 3 µm or 5 µm)[9].
-
Mobile Phase: Water / Acetonitrile gradient. Crucial Addition: Add 0.1% acetic acid to both solvents. Fucoxanthin is sensitive to strong acids, but weak acetic acid suppresses the ionization of residual silanols on the silica support, preventing peak tailing[2].
-
Flow Rate: 0.7 mL/min[9].
-
Column Temperature: 35°C (Maintained strictly to ensure reproducible isomer separation)[2][9].
-
Detection: Diode Array Detector (DAD) scanning from 300 to 600 nm. Quantitation is performed at 449–450 nm (the maximum absorbance for this compound)[2][5].
Phase 4: System Suitability Testing (The Self-Validating Mechanism)
Before analyzing stability samples, inject a photolytically degraded standard. The run is only valid if:
-
Resolution (Rs): > 1.5 between the this compound peak and the 9'-cis peak.
-
Peak Purity Index: > 0.990 across the all-trans peak using DAD spectral analysis. If the purity drops below this threshold, it proves an unknown degradant is co-eluting, and the gradient must be adjusted[5].
Quantitative Data Presentation
When the above protocol is executed correctly, the forced degradation profile should yield data similar to the standardized baseline below. This table serves as a benchmark for evaluating the specificity of your proprietary formulations.
Table 2: Typical Forced Degradation Profile of Fucoxanthin
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Products | Expected API Recovery |
| Thermal | Solid state / Darkness | 24h @ 65°C | 13-cis and 13'-cis isomers | 85 - 90% |
| Photolytic | UV-A / UV-C Radiation | 24h @ 25°C | 9'-cis isomer | 70 - 80% |
| Oxidative | 0.3% H₂O₂ | 24h @ 25°C | Apocarotenoids (chain cleavage) | < 50% |
| Acidic | 0.01 M HCl | 24h @ 25°C | Epoxide ring opening products | < 60% |
| Basic | 0.01 M NaOH | 24h @ 25°C | Saponification products | < 60% |
(Note: Matrix effects, such as encapsulation in spray-dried microcapsules or oil emulsions, will significantly alter these recovery rates by providing physical barriers against stress factors[11].)
References
1.2 - Thieme Connect 2. 10 - Pharma Stability 3.6 - Trends in Sciences 4.5 - Journal of Pharmaceutical Sciences and Biological Research 5. 3 - ICH.org 6.7 - Encyclopedia MDPI 7.8 - MDPI 8.1 - NIH 9.4 - EMA 10.9 - MDPI 11.11 - RSC Publishing
Sources
- 1. Fucoxanthin: A Promising Medicinal and Nutritional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpsbr.org [jpsbr.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Fucoxanthin from Undaria pinnatifida: Photostability and Coextractive Effects | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 11. The stability and bioaccessibility of fucoxanthin in spray-dried microcapsules based on various biopolymers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05621H [pubs.rsc.org]
bioequivalence studies of all-trans-Fucoxanthin from different algal species
Future research should focus on conducting head-to-head human clinical trials comparing fucoxanthin from leading commercial sources like Phaeodactylum tricornutum and Undaria pinnatifida. Additionally, investigating the impact of different formulation technologies, such as nanoencapsulation, on enhancing and standardizing the bioavailability of fucoxanthin represents a promising avenue for maximizing its therapeutic potential. [25]
References
-
Meeting Sustainable Development Goals: Alternative Extraction Processes for Fucoxanthin in Algae. Frontiers. Available from: [Link]
-
Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets. PMC. Available from: [Link]
-
Scientific Approaches on Extraction, Purification and Stability for the Commercialization of Fucoxanthin Recovered from Brown Algae. MDPI. Available from: [Link]
-
Marine Algae-Derived Fucoxanthin. Encyclopedia MDPI. Available from: [Link]
-
Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Fucoxanthin identification and purification of brown algae commonly found in Lombok Island, Indonesia. SciSpace. Available from: [Link]
-
Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available from: [Link]
-
Improving the extraction and the purification of fucoxanthin from Tisochrysis lutea using centrifugal partition chromatography. Archimer - Archive Institutionnelle de l'Ifremer. Available from: [Link]
-
Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation. PMC. Available from: [Link]
-
Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. Available from: [Link]
-
A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights. ResearchGate. Available from: [Link]
-
Determination of fucoxanthinol in rat plasma by liquid chromatography-tandem mass spectrometry. Ovid. Available from: [Link]
-
Fucoxanthin from Algae to Human, an Extraordinary Bioresource: Insights and Advances in up and Downstream Processes. PMC. Available from: [Link]
-
A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights. PMC. Available from: [Link]
-
Metabolic engineering and cultivation strategies for efficient production of fucoxanthin and related carotenoids. PMC. Available from: [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Foley.com. Available from: [Link]
-
Metabolic pathway of fucoxanthin in mammals. ResearchGate. Available from: [Link]
-
Representative HPLC chromatograms of fucoxanthin and its metabolites in... ResearchGate. Available from: [Link]
-
Fucoxanthin, a Marine Carotenoid Present in Brown Seaweeds and Diatoms: Metabolism and Bioactivities Relevant to Human Health. MDPI. Available from: [Link]
-
Biological action mechanisms of fucoxanthin extracted from algae for application in food and cosmetic industries. ScienceDirect. Available from: [Link]
-
Structure Meets Function: Dissecting Fucoxanthin's Bioactive Architecture. PMC. Available from: [Link]
-
Fucoxanthin: a promising bioproduct to be derived from algae?. University of Groningen. Available from: [Link]
-
Recent Progress in Understanding the Impact of Food Processing and Storage on the Structure–Activity Relationship of Fucoxanthin. MDPI. Available from: [Link]
-
Bioavailability of Carotenoids Added Into Processed Foods. ClinicalTrials.gov. Available from: [Link]
-
Nanoencapsulation enhances the bioavailability of fucoxanthin in microalga Phaeodactylum tricornutum extract. PubMed. Available from: [Link]
-
The Bioactivity of Fucoxanthin from Undaria pinnatifida in Vitro. The Science Publications. Available from: [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available from: [Link]
-
In vitro and in vivo study of the enhancement of carotenoid bioavailability in vegetables using excipient nanoemulsions: Impact of lipid content. PubMed. Available from: [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available from: [Link]
-
Phaeodactylum tricornutum as Fucoxanthin Biofactory Model and Hepatoprotective Effect of Encapsulated Spirulina and Fucoxanthin. MDPI. Available from: [Link]
-
Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. FDA. Available from: [Link]
-
(PDF) Bioavailability of Carotenoids and Tocopherols from Broccoli: In Vivo and in Vitro Assessment. ResearchGate. Available from: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]
-
21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. eCFR. Available from: [Link]
-
How to Create a Bioequivalence Study Design. J&J Compliance Consulting Group. Available from: [Link]
-
Identification and Quantification of Fucoxanthin in Selected Carotenoid-Producing Marine Microalgae and Evaluation for their Che. Pharmacognosy Magazine. Available from: [Link]
-
Seasonal variation of fucoxanthin content in four species of brown seaweeds from Qeshm Island, Persian Gulf and evaluation of their antibacterial and antioxidant activities. Iranian Journal of Fisheries Sciences. Available from: [Link]
Sources
- 1. A Systematic Review on Marine Algae-Derived Fucoxanthin: An Update of Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Marine Algae-Derived Fucoxanthin | Encyclopedia MDPI [encyclopedia.pub]
- 7. gmp-compliance.org [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. Structure Meets Function: Dissecting Fucoxanthin’s Bioactive Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Isolation and Purification of Fucoxanthin from Brown Seaweed Sargassum horneri Using Open ODS Column Chromatography and Ethanol Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous Determination of Fucoxanthin and Its Deacetylated Metabolite Fucoxanthinol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. jjccgroup.org [jjccgroup.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
